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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9)

Disclaimer: Direct experimental data for 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9) is not extensively available in peer-reviewed literature or commercial databases as of the last update. This guide has been...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Direct experimental data for 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9) is not extensively available in peer-reviewed literature or commercial databases as of the last update. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. All protocols and properties should be considered predictive and require experimental validation.

Introduction: Unveiling a Scaffold of Potential

2-Amino-4-chloro-5-methoxybenzamide is a substituted aromatic amide belonging to the 2-aminobenzamide (anthranilamide) class of compounds. The strategic placement of its functional groups—an amino group ortho to the amide, a chloro atom, and a methoxy group—creates a unique electronic and steric profile. The 2-aminobenzamide core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] This structural motif is known to act as a zinc-binding group, a key feature in molecules that target metalloenzymes such as histone deacetylases (HDACs).[1][3]

The chloro and methoxy substituents further modulate the molecule's properties. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, have opposing electronic effects that can fine-tune the reactivity of the aromatic ring and the pKa of the amino group.[4] These substituents also influence lipophilicity and the potential for specific interactions with biological targets, making this compound a compelling candidate for library synthesis and lead optimization in drug discovery programs.[4] This guide provides a comprehensive technical overview, including predicted properties, a plausible synthetic route, and a discussion of its potential applications based on its structural heritage.

Physicochemical and Spectroscopic Profile

While experimental data is scarce, the physicochemical properties and spectroscopic characteristics of 2-Amino-4-chloro-5-methoxybenzamide can be predicted with a high degree of confidence based on its structure.

Predicted Physicochemical Properties
PropertyPredicted Value
CAS Number 1631058-51-9
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance Expected to be an off-white to light-yellow solid
Solubility Predicted to be soluble in DMSO, DMF, and methanol; sparingly soluble in water
LogP (Predicted) ~1.5 - 2.0
pKa (Amino Group, Predicted) ~2.5 - 3.5
Predicted Spectroscopic Data

The characterization of 2-Amino-4-chloro-5-methoxybenzamide would rely on standard spectroscopic techniques. The expected data are outlined below, providing a benchmark for experimental validation.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two singlets in the aromatic region (~6.5-7.5 ppm), one for the proton at C6 and one for the proton at C3. - Amine Protons (NH₂): A broad singlet (~4.5-5.5 ppm), exchangeable with D₂O. - Amide Protons (CONH₂): Two distinct broad singlets (~7.0-8.0 ppm), due to hindered rotation around the C-N bond. - Methoxy Protons (OCH₃): A sharp singlet (~3.8-4.0 ppm) integrating to 3H.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region (~168-172 ppm). - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm), with carbons attached to heteroatoms (Cl, O, N) showing characteristic shifts. - Methoxy Carbon (OCH₃): A signal around 56-58 ppm.[5]
FT-IR (KBr, cm⁻¹) - N-H Stretching (Amine & Amide): Broad absorptions in the 3200-3500 cm⁻¹ region. - C=O Stretching (Amide I): A strong, sharp absorption around 1640-1670 cm⁻¹. - N-H Bending (Amide II): An absorption around 1600-1640 cm⁻¹. - C-O Stretching (Aryl Ether): A strong absorption around 1250 cm⁻¹. - C-Cl Stretching: An absorption in the fingerprint region, typically 700-800 cm⁻¹.[6]
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 201.04

Proposed Synthesis and Methodology

A robust and logical synthetic pathway is crucial for accessing this molecule for research purposes. The following multi-step synthesis is proposed, starting from the commercially available 4-chloro-5-methoxy-2-nitrobenzoic acid. This route leverages well-established and reliable chemical transformations.

Synthetic Workflow Diagram

Synthetic_Pathway A 4-chloro-5-methoxy-2-nitrobenzoic acid (Starting Material) B 4-chloro-5-methoxy-2-nitrobenzamide (Intermediate I) A->B 1. SOCl₂, reflux 2. NH₄OH, 0°C to rt Step 1: Amidation C 2-Amino-4-chloro-5-methoxybenzamide (Target Molecule) B->C Fe / NH₄Cl, EtOH/H₂O, reflux (Béchamp reduction) Step 2: Nitro Reduction

Caption: Proposed two-step synthesis of 2-Amino-4-chloro-5-methoxybenzamide.

Step-by-Step Experimental Protocol

Causality and Self-Validation: This protocol is designed as a self-validating system. Each step includes a rationale for the chosen reagents and conditions, along with methods for monitoring progress and characterizing the product, ensuring the integrity of the synthetic process.

Step 1: Synthesis of 4-chloro-5-methoxy-2-nitrobenzamide (Intermediate I)

  • Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A two-step, one-pot procedure via an acid chloride intermediate is highly efficient. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing volatile byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with ammonium hydroxide provides the primary amide.

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methoxy-2-nitrobenzoic acid (10.0 g, 43.2 mmol).

    • Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (20 mL, 275 mmol).

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The solid will dissolve as the reaction proceeds.

    • Validation Point: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and formation of the methyl ester.

    • Once complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Cool the resulting crude acid chloride in an ice bath (0°C).

    • Slowly and carefully add concentrated ammonium hydroxide (28% NH₃ in H₂O, 100 mL) dropwise with vigorous stirring. Caution: This is a highly exothermic reaction. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether to aid in drying.

    • Dry the solid under vacuum to yield 4-chloro-5-methoxy-2-nitrobenzamide.

    • Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and MS.

Step 2: Synthesis of 2-Amino-4-chloro-5-methoxybenzamide (Target Molecule)

  • Rationale: The reduction of an aromatic nitro group to an amine is a critical step. The Béchamp reduction, using iron powder in the presence of an electrolyte like ammonium chloride, is a classic, cost-effective, and highly effective method.[7] It is generally selective for the nitro group, leaving the amide and other functional groups intact under these conditions.

  • Protocol:

    • To a 500 mL round-bottom flask, add 4-chloro-5-methoxy-2-nitrobenzamide (from Step 1, e.g., 8.0 g, 34.7 mmol), ethanol (150 mL), and water (50 mL).

    • Add ammonium chloride (1.8 g, 33.6 mmol) and iron powder (11.6 g, 208 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

    • Validation Point: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot (which should be UV active and may stain with ninhydrin). The reaction is typically complete in 2-4 hours.

    • Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

    • The remaining aqueous solution may contain the product. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-Amino-4-chloro-5-methoxybenzamide.

    • Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Potential Applications in Research and Drug Development

The structural motifs within 2-Amino-4-chloro-5-methoxybenzamide suggest several promising avenues for investigation in drug discovery and chemical biology.

Signaling Pathways and Therapeutic Targets

Potential_Applications Compound 2-Amino-4-chloro-5-methoxybenzamide o-Aminobenzamide Core Cl, OMe Substituents HDAC HDAC Inhibition (Oncology, Neurodegeneration) Compound:f0->HDAC Acts as Zinc- Binding Group FXa Factor Xa Inhibition (Antithrombotic) Compound:f0->FXa Mimics Bioactive Conformation Kinase Kinase Inhibition (Oncology, Inflammation) Compound:f1->Kinase Probes ATP- Binding Pocket GPCR GPCR Modulation (CNS Disorders) Compound:f1->GPCR Modulates Receptor Selectivity

Caption: Potential therapeutic applications based on the core scaffold.

  • Histone Deacetylase (HDAC) Inhibition: The o-aminobenzamide scaffold is a well-established pharmacophore for HDAC inhibitors.[1][2] These enzymes are critical in epigenetic regulation and are validated targets for cancer therapy. This compound could serve as a starting point for developing novel HDAC inhibitors, where the chloro and methoxy groups can be used to tune isoform selectivity and potency.[3]

  • Antithrombotic Agents: Several 2-aminobenzamide derivatives have been identified as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[8] The specific substitution pattern of this molecule could offer a unique binding mode within the enzyme's active site, potentially leading to the development of novel oral anticoagulants with improved safety profiles.

  • Kinase Inhibition: Benzamide derivatives have been explored as inhibitors of various protein kinases.[1] The chloro and methoxy groups can form specific hydrogen bonds or halogen bonds within the ATP-binding pocket of kinases, making this compound a valuable building block for synthesizing kinase-focused libraries.

  • Antimicrobial and Other Activities: The broader class of substituted benzamides has shown a wide range of biological activities, including antimicrobial and antifungal properties.[9] This compound could be screened against various pathogens to identify new lead structures.

Safety and Handling

As an aromatic amine and chlorinated compound, 2-Amino-4-chloro-5-methoxybenzamide should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amides and their potential degradation products (primary aromatic amines) should be treated as hazardous waste.[13]

Conclusion

While direct experimental data on 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9) is limited, its chemical structure places it firmly within a class of compounds of high interest to the pharmaceutical and chemical biology communities. Its 2-aminobenzamide core offers a proven scaffold for targeting important enzymes like HDACs and Factor Xa. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its full potential. Future work should focus on the experimental validation of the proposed synthetic route, a thorough characterization of its physicochemical properties, and its evaluation in relevant biological assays to unlock its therapeutic promise.

References

  • Bansal, R., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Medicinal Chemistry, 8(5), 887-896. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. PrepChem.com. Available at: [Link]

  • Ravi, V., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

  • Modro, T. A., & Laue, K. W. (1981). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 34(3), 63-66. Available at: [Link]

  • International Labour Organization. (2011). Amides. In ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available at: [Link]

  • Kavala, V., et al. (2005). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 10(9), 1145-1153. Available at: [Link]

  • FMC Corporation. (2014). Method for preparing 2-aminobenzamide derivatives. Google Patents.
  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3650-3664. Available at: [Link]

  • Ghasemi, S., et al. (2020). Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. Archiv der Pharmazie, 353(10), e2000155. Available at: [Link]

  • Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 173, 214-227. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2291. Available at: [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Sharma, R., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46. Available at: [Link]

  • Crecelius, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96, 1435-1447. Available at: [Link]

  • Babine, R. E., et al. (2019). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 10(1), 59-72. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 2-Amino-4-chloro-5-methoxybenzamide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Guide Executive Summary In modern fragment-based drug discovery (FBDD) and late-stage function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and late-stage functionalization, polyfunctional aromatic scaffolds are highly sought after for their ability to project pharmacophores into complex binding pockets. 2-Amino-4-chloro-5-methoxybenzamide (CAS: 1631058-51-9) is a prime example of such a privileged building block [1]. Structurally related to the precursors of blockbuster substituted benzamides (e.g., metoclopramide, cisapride), this molecule features four distinct functional handles on a single benzene ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural data. Here, we will dissect the electronic push-pull dynamics of this scaffold, explore its orthogonal reactivity, and provide field-proven, self-validating protocols for its functionalization.

Physicochemical and Electronic Profiling

To effectively utilize 2-Amino-4-chloro-5-methoxybenzamide in a synthetic route, one must first understand its quantitative properties and the electronic interplay of its substituents.

Quantitative Data Summary
PropertyValueCausality / Impact on Drug Design
Molecular Weight 200.62 g/mol Highly optimal for FBDD; leaves ample mass budget for subsequent elaboration.
Molecular Formula C₈H₉ClN₂O₂High ligand efficiency potential; dense functionalization per heavy atom.
CLogP (Predicted) ~1.2 - 1.5Favorable hydrophilicity, ensuring good aqueous solubility for oral bioavailability.
H-Bond Donors 2 (Amine, Amide)Provides critical hydrogen-bond donating capability to target kinase hinge regions.
H-Bond Acceptors 3 (Amide O, Methoxy O)Facilitates robust multipoint binding networks within target protein active sites.
Electronic "Push-Pull" Dynamics and Regioselectivity

The reactivity of this scaffold is dictated by a complex network of inductive (


) and resonance (

) effects:
  • C2 Amino Group (

    
    ):  Strongly electron-donating via resonance. It highly activates the ortho position (C3).
    
  • C5 Methoxy Group (

    
    ):  Moderately electron-donating, activating its ortho position (C6).
    
  • C4 Chloro Group (

    
    ):  Inductively electron-withdrawing, creating an electrophilic node suitable for cross-coupling, though its resonance donation slightly strengthens the C-Cl bond compared to aliphatic chlorides.
    
  • C1 Primary Amide (

    
    ):  Electron-withdrawing, removing electron density from the ring and stabilizing the overall system.
    

Strategic Implication: If subjected to Electrophilic Aromatic Substitution (e.g., halogenation), the reaction will be highly regioselective. Because the C2-amine is a stronger activator than the C5-methoxy, the C3 position is the most nucleophilic carbon on the ring. Conversely, the C4 position is primed for transition-metal-catalyzed oxidative addition.

Mechanistic Reactivity and Orthogonal Functionalization

The true power of 2-Amino-4-chloro-5-methoxybenzamide lies in orthogonal chemoselectivity —the ability to react one functional group without protecting the others.

Pathway A: The C4 Aryl Chloride (Buchwald-Hartwig Amination)

Aryl chlorides are notoriously inert compared to bromides and iodides due to their high bond dissociation energy (~96 kcal/mol). However, utilizing modern palladium catalysis with bulky, electron-rich N-heterocyclic carbenes (NHCs) or biaryl phosphine ligands (e.g., BrettPhos, XPhos) allows for efficient C-N bond formation at the C4 position [2]. The steric bulk of these ligands accelerates reductive elimination, preventing off-target


-hydride elimination.
Pathway B: The C2 Aromatic Amine (Diazotization)

The primary aniline at C2 can be selectively converted into a diazonium salt using sodium nitrite and a strong mineral acid. This intermediate can then undergo Sandmeyer-type reactions (e.g., cyanation using CuCN or fluorination via the Schiemann reaction) to drastically alter the electronic landscape of the molecule.

Pathway C: The C1 Primary Amide (Dehydration)

The primary amide can be selectively dehydrated to a nitrile using reagents like POCl₃ or the Burgess reagent. This is particularly useful when synthesizing benzonitrile-based GPCR antagonists.

Reactivity Core 2-Amino-4-chloro-5-methoxybenzamide (Polyfunctional Scaffold) C4 C4 Aryl Chloride Buchwald-Hartwig Amination Core->C4 Pd(0), BrettPhos Amine, Base C2 C2 Aromatic Amine Diazotization / Sandmeyer Core->C2 NaNO2, HCl CuCN C1 C1 Primary Amide Dehydration to Nitrile Core->C1 POCl3 Reflux

Fig 1. Orthogonal synthetic divergence of 2-Amino-4-chloro-5-methoxybenzamide.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm mechanistic progression.

Protocol 1: Catalytic Buchwald-Hartwig Amination at C4

This protocol details the coupling of the C4-chloride with a secondary amine (e.g., morpholine) [3].

Reagents: 2-Amino-4-chloro-5-methoxybenzamide (1.0 eq), Morpholine (1.5 eq), Pd(OAc)₂ (0.05 eq), BrettPhos (0.08 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Methodology & Causality:

  • Preparation & Internal Standard: Charge an oven-dried Schlenk flask with the benzamide substrate, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Add 0.1 eq of biphenyl as an internal standard. Causality: Cs₂CO₃ is chosen as a mild, insoluble base to prevent competitive hydrolysis of the C1-amide, which would occur if strong bases like NaOtBu were used.

  • Degassing (Critical Step): Seal the flask and subject it to three cycles of vacuum/argon backfilling. Add anhydrous 1,4-dioxane and morpholine via syringe. Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, permanently halting the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 100 °C.

  • Self-Validation Checkpoint: At t = 2h, 4h, and 8h, extract a 10 µL aliquot, dilute in MeCN, filter, and inject into the LC-MS. Validation: The reaction is deemed complete only when the ratio of the product mass-ion (m/z ~252) to the biphenyl internal standard plateaus, and the starting material peak area falls below 5%.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Workflow S1 1. Substrate & Catalyst Pd(OAc)2 + BrettPhos S2 2. Degassing Argon Sparging S1->S2 S3 3. Thermal Activation 100°C, 8h S2->S3 S4 4. Quench & Filter Celite Pad S3->S4 S5 5. Validation LC-MS / NMR S4->S5

Fig 2. Self-validating high-throughput workflow for Pd-catalyzed amination.

Protocol 2: Diazotization and Sandmeyer-Type Cyanation at C2

This protocol converts the C2-amine into a nitrile group, demonstrating orthogonal reactivity that leaves the C4-chloride intact.

Reagents: 2-Amino-4-chloro-5-methoxybenzamide (1.0 eq), NaNO₂ (1.2 eq), Aqueous HCl (3.0 M, 3.0 eq), CuCN (1.5 eq), KCN (2.0 eq).

Step-by-Step Methodology & Causality:

  • Amine Salt Formation: Suspend the benzamide in 3.0 M aqueous HCl and cool the mixture to 0 °C using an ice-brine bath. Causality: Excess acid is strictly required to fully protonate the free amine. If unprotonated amine remains, it will rapidly attack the newly formed diazonium salt, creating an intractable triazene polymer precipitate.

  • Diazotization: Dissolve NaNO₂ in a minimal amount of cold water and add it dropwise to the suspension, maintaining the internal temperature strictly below 5 °C. Causality: Aromatic diazonium salts are stabilized by resonance, but if the thermal energy exceeds the activation barrier (>5 °C), they will rapidly decompose via nitrogen gas extrusion to form phenols.

  • Sandmeyer Coupling: In a separate flask, prepare a solution of CuCN and KCN in water (forming the active [Cu(CN)₄]³⁻ complex) and cool to 0 °C. Transfer the cold diazonium solution dropwise into the copper complex solution.

  • Self-Validation Checkpoint: Observe the reaction. The immediate evolution of nitrogen gas (bubbling) upon addition is the visual validation that the radical-mediated Sandmeyer mechanism is successfully proceeding.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Neutralize with aqueous NaHCO₃, extract with EtOAc, and wash with brine to isolate the C2-cyano derivative.

Conclusion

2-Amino-4-chloro-5-methoxybenzamide is far more than a simple chemical catalog entry; it is a highly tunable, polyfunctional scaffold. By understanding the electronic push-pull effects of its substituents, researchers can logically predict regioselectivity and execute orthogonal functionalizations. Whether utilizing advanced Buchwald-Hartwig amination to overcome the inert C4-chloride [4] or leveraging classic diazotization at the C2-amine, strict adherence to mechanistic causality and self-validating protocols ensures high-yielding, reproducible drug development workflows.

References

  • BLD Pharm Product Data - 1631058-51-9 | 2-Amino-4-chloro-5-methoxybenzamide.
  • National Institutes of Health (NIH) / PMC - Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Organic Synthesis - Buchwald-Hartwig Coupling: Reaction, Reagents and Mechanism.
  • Thieme-Connect - Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig.
Foundational

Structure of 2-Amino-4-chloro-5-methoxybenzamide vs 4-amino isomer

Title: Comparative Structural & Synthetic Analysis: 2-Amino-4-chloro-5-methoxybenzamide vs. 4-Amino Isomer Subtitle: A Technical Guide to Regioisomeric Differentiation in Prokinetic Pharmacophores Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Structural & Synthetic Analysis: 2-Amino-4-chloro-5-methoxybenzamide vs. 4-Amino Isomer Subtitle: A Technical Guide to Regioisomeric Differentiation in Prokinetic Pharmacophores

Executive Summary

In the development of benzamide-based prokinetics (e.g., Metoclopramide, Cisapride), the precise regiochemistry of the benzamide core is the determinant of pharmacological efficacy.[1] This guide provides an in-depth technical analysis comparing 2-Amino-4-chloro-5-methoxybenzamide (Isomer A) with its pharmacologically dominant regioisomer, 4-Amino-5-chloro-2-methoxybenzamide (Isomer B).[1][2]

While Isomer B serves as the foundational scaffold for 5-HT₄ agonists and D₂ antagonists, Isomer A represents a critical structural comparator and potential process impurity. Distinguishing these isomers requires a mastery of their divergent intramolecular hydrogen bonding networks, which dictate their solubility, NMR spectral signatures, and receptor binding affinities.[1][2]

Structural & Pharmacophore Analysis

The core difference between these isomers lies not merely in atom connectivity, but in their supramolecular behavior in solution.[1]

Intramolecular Hydrogen Bonding (The Ortho Effect)

The defining feature of the 2-amino isomer is the proximity of the amine donor (-NH₂) to the amide carbonyl acceptor (C=O).

  • 2-Amino Isomer (Ortho): Forms a stable, planar 6-membered pseudo-ring via an intramolecular hydrogen bond (

    
    ).[1][2] This "locks" the conformation, reducing polarity and shielding the amide proton.[1]
    
  • 4-Amino Isomer (Para): The amine is spatially distant from the carbonyl.[2] No intramolecular H-bond exists.[2] The molecule retains higher polarity and conformational flexibility, allowing the amide to interact freely with solvent or receptor pockets.[1]

Visualization of H-Bonding Topology

HBonding Isomer2 2-Amino Isomer (Ortho) HBond Intramolecular H-Bond (6-Membered Ring) Isomer2->HBond Stabilizes Isomer4 4-Amino Isomer (Para) Solvent Solvent Interaction (Intermolecular) Isomer4->Solvent Exposed Donors HBond->Isomer2 Planar Lock

Figure 1: Topological difference in hydrogen bonding.[1][2] The 2-amino isomer forms a self-contained ring system, while the 4-amino isomer remains open for intermolecular interactions.[2]

Synthetic Divergence & Causality

The synthesis of these isomers diverges early in the pathway, primarily dictated by the directing effects of substituents on the benzene ring during electrophilic aromatic substitution (EAS).[1]

The 4-Amino Pathway (Metoclopramide Scaffold)

The industry-standard route utilizes 4-Amino-2-hydroxybenzoic acid (p-Aminosalicylic acid - PAS) .[2]

  • Acetylation: Protects the amine, changing it from a strong activator to a moderate activator (ortho/para director).[1][2]

  • Methylation: Converts the 2-OH to 2-OMe (protecting the phenol and establishing the methoxy group).[2]

  • Chlorination: The directing groups (Acetamido at C4, Methoxy at C2) cooperatively direct the incoming Chlorine to C5 .[2]

    • Mechanism:[1][2][3][4][5] C5 is ortho to the acetamido group and para to the methoxy group.

The 2-Amino Pathway (Comparator/Impurity)

To synthesize the 2-amino-4-chloro-5-methoxy isomer, one typically reverses the starting material logic, often starting from m-anisidine or 2-nitro-5-methoxybenzoic acid .[2]

  • Chlorination of 3-methoxy-aniline: Directs ortho/para.[2]

  • Nitration: Requires careful control to place the nitro group (precursor to amine) at the ortho position relative to the eventual amide.[2]

Synthetic Workflow Diagram

Synthesis cluster_4amino Route A: 4-Amino Isomer (Drug Scaffold) cluster_2amino Route B: 2-Amino Isomer (Comparator) PAS p-Aminosalicylic Acid Acet Acetylation (Protect NH2) PAS->Acet Meth Methylation (OH -> OMe) Acet->Meth Chlor Chlorination (Directs to C5) Meth->Chlor Hydrol Hydrolysis (De-protect) Chlor->Hydrol Target4 4-Amino-5-chloro- 2-methoxybenzamide Hydrol->Target4 Start2 2-Nitro-5-methoxybenzoic Acid Chlor2 Chlorination (Directs to C4) Start2->Chlor2 Amid Amidation Chlor2->Amid Reduc Reduction (NO2 -> NH2) Amid->Reduc Target2 2-Amino-4-chloro- 5-methoxybenzamide Reduc->Target2

Figure 2: Divergent synthetic pathways.[2] Route A leverages cooperative directing groups to establish the 4,5,2-substitution pattern common in prokinetics.[1]

Analytical Characterization (Self-Validating Protocols)

Differentiation of these isomers is critical for Quality Control (QC). The following protocols rely on the physical consequences of the structural differences described above.

Comparative Data Table
Feature2-Amino Isomer (Ortho)4-Amino Isomer (Para)Mechanistic Cause
¹H-NMR (Amide) Non-equivalent broad singlets (e.g.,

7.5, 8.[1][2]2)
Broad singlet or closer doubletHindered rotation in 2-amino due to H-bond.[2]
¹H-NMR (NH₂) Downfield shift (

> 6.5 ppm)
Upfield shift (

~ 5.5 - 6.0 ppm)
Deshielding by carbonyl in 2-amino isomer.[1][2]
IR (N-H stretch) Lower frequency (Red shift)Higher frequencyH-bonding weakens the N-H bond in 2-amino.[2]
HPLC Retention Longer (Reverse Phase)Shorter (Reverse Phase)2-amino is more "lipophilic" (internal H-bond hides polarity).[1][2]
Melting Point Lower (~132-135°C)Higher (~178-180°C)4-amino has stronger intermolecular lattice forces.[1][2]
Protocol: HPLC Separation & Identification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Polarity driver).[1][2]

    • B: Acetonitrile (Elution driver).[1][2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Validation Logic:

    • Inject pure standards of both isomers.[2]

    • Prediction: The 4-amino isomer (more polar, H-bond donors exposed to solvent) will elute earlier.[2] The 2-amino isomer (pseudo-ring, less interaction with aqueous mobile phase) will elute later.[1][2]

    • Confirmation: Use UV detection at 254 nm. The 2-amino isomer often exhibits a bathochromic shift (red shift) in UV max due to planarization of the system.[2]

Biological Implications (SAR)

The structural distinction directly translates to pharmacological activity.[2]

  • 4-Amino-5-chloro-2-methoxybenzamide: This specific arrangement is the "Orthopramide" pharmacophore .[2] The 4-amino group mimics the basic nitrogen found in serotonin, while the 5-chloro and 2-methoxy groups provide steric and electronic complementarity to the 5-HT₄ and D₂ receptors.

  • 2-Amino-4-chloro-5-methoxybenzamide: Moving the amino group to the 2-position disrupts the pharmacophore.[2] The intramolecular H-bond prevents the amide from adopting the conformation required for receptor docking, rendering this isomer largely inactive or possessing significantly altered affinity profiles (potential off-target toxicity).[2]

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzamide (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Mphahlele, M.J., et al. (2017).[1][2][6] Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1),[1][2][6] 83. (Demonstrates the intramolecular H-bonding in 2-amino benzamides). Available at: [Link][1][2]

  • Organic Syntheses. Synthesis of substituted benzamides and protection strategies. (General reference for PAS acetylation/chlorination pathways). Available at: [Link][1][2]

Sources

Exploratory

Technical Whitepaper: Characterization, Synthesis, and Pharmaceutical Applications of 2-Amino-4-chloro-5-methoxybenzamide

Executive Summary & Structural Significance In the landscape of rational drug design, the spatial orientation of pharmacophores dictates receptor affinity, selectivity, and pharmacokinetic viability. While the 4-amino-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of rational drug design, the spatial orientation of pharmacophores dictates receptor affinity, selectivity, and pharmacokinetic viability. While the 4-amino-5-chloro-2-methoxybenzamide scaffold is a ubiquitous core in prokinetic agents and neuroleptics (e.g., metoclopramide, cisapride) [1], its structural isomer, 2-Amino-4-chloro-5-methoxybenzamide , offers a unique vector for Structure-Activity Relationship (SAR) exploration.

By shifting the amino and methoxy groups to the 2- and 5-positions respectively, this building block alters the electronic distribution and hydrogen-bonding network of the benzamide core. This structural pivot forces a distinct conformational presentation of the amide bond, which is critical for interacting with the conserved aspartate residues in the transmembrane domains of G-protein coupled receptors (GPCRs) such as the 5-HT4 receptor [2].

Physicochemical Profiling

Accurate mass and structural characterization are the bedrock of downstream synthetic success. The quantitative physicochemical properties of 2-Amino-4-chloro-5-methoxybenzamide are summarized below.

PropertyValueStructural Implication
Chemical Name 2-Amino-4-chloro-5-methoxybenzamideIUPAC standard nomenclature.
CAS Registry Number 1631058-51-9Unique identifier for procurement and literature [3].
Molecular Formula C8H9ClN2O2Defines the exact atomic composition.
Molecular Weight 200.62 g/mol Crucial for stoichiometric calculations and yield determination.
Monoisotopic Mass 200.0353 DaTarget m/z for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 2 (-NH2, -CONH2)Facilitates interaction with receptor binding pockets.
Hydrogen Bond Acceptors 3 (-OCH3, -CONH2)Enhances aqueous solubility and receptor anchoring.

Synthetic Methodology & Workflow

As an application scientist, I prioritize synthetic routes that maximize chemoselectivity while minimizing the need for complex chromatographic purifications. The synthesis of 2-Amino-4-chloro-5-methoxybenzamide from 4-chloro-3-methoxybenzoic acid requires strict control over the order of operations to prevent undesired cross-reactivity.

Step-by-Step Synthetic Protocol

Causality Note: Amidation must precede the reduction of the nitro group. If reduction is performed on the carboxylic acid intermediate, the resulting amino acid will form a highly polar zwitterion, drastically complicating isolation and subsequent amide coupling.

  • Regioselective Nitration:

    • Procedure: Dissolve 4-chloro-3-methoxybenzoic acid in concentrated sulfuric acid (H2SO4) at 0°C. Add an equimolar amount of fuming nitric acid (HNO3) dropwise. Stir for 2 hours at 0–5°C.

    • Causality: The methoxy group is a strong ortho/para director, while the chloro group is a weak ortho/para director. Steric hindrance between the two substituents forces the nitronium ion to attack the position para to the methoxy group (the 2-position relative to the carboxylate), yielding 4-chloro-5-methoxy-2-nitrobenzoic acid.

  • Amidation via Acid Chloride:

    • Procedure: Reflux the nitrated intermediate in thionyl chloride (SOCl2) with a catalytic amount of DMF for 3 hours to form the acid chloride. Remove excess SOCl2 in vacuo. Dissolve the residue in anhydrous THF and add dropwise to a cold (0°C) solution of aqueous ammonium hydroxide (NH4OH).

    • Causality: Thionyl chloride provides a highly reactive electrophilic center. The cold aqueous ammonia ensures rapid nucleophilic acyl substitution while suppressing the hydrolysis of the acid chloride back to the carboxylic acid.

  • Chemoselective Reduction:

    • Procedure: Dissolve the resulting 4-chloro-5-methoxy-2-nitrobenzamide in ethanol. Add 3 equivalents of Tin(II) chloride dihydrate (SnCl2·2H2O) and reflux for 4 hours. Neutralize with saturated sodium bicarbonate, filter through Celite, and extract with ethyl acetate.

    • Causality: Standard catalytic hydrogenation (Pd/C with H2) risks hydrodehalogenation (cleaving the aryl-chloride bond). SnCl2 provides a mild, chemoselective reduction of the nitro group to the primary amine without disturbing the halogen.

Synthesis SM 4-Chloro-3-methoxybenzoic acid Step1 Nitration (HNO3/H2SO4) Regioselective ortho to COOH SM->Step1 Int1 4-Chloro-5-methoxy-2-nitrobenzoic acid Step1->Int1 Step2 Amidation (SOCl2, then NH4OH) Prevents zwitterion formation Int1->Step2 Int2 4-Chloro-5-methoxy-2-nitrobenzamide Step2->Int2 Step3 Reduction (SnCl2 / HCl) Preserves aryl chloride bond Int2->Step3 Product 2-Amino-4-chloro-5-methoxybenzamide (Target) Step3->Product

Synthetic workflow for 2-Amino-4-chloro-5-methoxybenzamide emphasizing chemoselectivity.

Analytical Validation Protocol (Self-Validating System)

Trustworthiness in chemical synthesis requires a self-validating analytical loop. A single analytical method is insufficient; orthogonal techniques must be employed to confirm both mass and structural connectivity.

LC-MS/UV Validation Workflow
  • System Suitability (The Baseline): Inject a blank solvent (Methanol/Water) to establish the baseline and confirm the absence of column carryover.

  • Precursor Control: Inject the intermediate (4-chloro-5-methoxy-2-nitrobenzamide). This validates the retention time of the starting material and ensures the reduction step went to completion.

  • Target Analysis: Inject the final product.

    • Acceptance Criteria: A single sharp peak at 254 nm (UV) indicating >95% purity. The corresponding mass spectrum must show the protonated molecular ion [M+H]+ at m/z 201.04 and the characteristic chlorine isotope pattern (an [M+2+H]+ peak at m/z 203.04 with approximately 33% relative abundance).

Pharmacological Applications & Receptor SAR

Benzamide derivatives are foundational to gastroenterology and psychiatry. The traditional 4-amino-5-chloro-2-methoxybenzamide core is known to act as a 5-HT4 receptor agonist and a D2 receptor antagonist [4].

By utilizing 2-Amino-4-chloro-5-methoxybenzamide , researchers can synthesize novel analogs to probe the steric boundaries of the 5-HT4 receptor's orthosteric binding site. The shift of the methoxy group from the 2-position to the 5-position alters the dihedral angle of the amide bond relative to the phenyl ring. This modification can significantly impact the ligand's ability to trigger the conformational shift required to activate the Gαs protein, thereby modulating the downstream adenylyl cyclase pathway.

Pathway Ligand Benzamide Agonist (e.g., 5-HT4 Ligand) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds Transmembrane Domain 3 GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Effector GProtein->Effector Stimulates Kinase Protein Kinase A (PKA) Activation Effector->Kinase Second Messenger (cAMP) Response Gastrointestinal Motility Enhancement Kinase->Response Phosphorylation Cascade

5-HT4 receptor signaling cascade activated by benzamide-class agonists.

Conclusion

2-Amino-4-chloro-5-methoxybenzamide (MW: 200.62 g/mol , Formula: C8H9ClN2O2) represents a highly specialized, structurally rigid building block for advanced medicinal chemistry. By mastering its chemoselective synthesis and understanding its unique physicochemical profile, drug development professionals can leverage this isomer to bypass traditional patent spaces and discover novel neuroactive or prokinetic therapeutics.

References

  • Title: Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo[b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-7-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Source: Chemical & Pharmaceutical Bulletin (Tokyo), PubMed. URL: [Link]

  • Title: 2-Amino-4-chloro-5-methoxybenzamide (CAS: 1631058-51-9) Compound Properties and Identifiers. Source: ChemSrc Database. URL: [Link]

  • Title: Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. Source: Bioorganic & Medicinal Chemistry, PubMed. URL: [Link]

Foundational

Technical Guide: Benzamide Derivatives in Medicinal Chemistry

Executive Summary: The Benzamide "Privileged Structure"[1][2][3] In medicinal chemistry, the benzamide scaffold ( ) is classified as a privileged structure .[1] This designation implies that the core scaffold is capable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzamide "Privileged Structure"[1][2][3]

In medicinal chemistry, the benzamide scaffold (


) is classified as a privileged structure .[1] This designation implies that the core scaffold is capable of providing high-affinity ligands for more than one type of receptor.[1][2][3]

For the drug developer, the benzamide moiety offers three critical physicochemical advantages:

  • Hydrogen Bonding Network: The amide bond acts as both a hydrogen bond donor (NH) and acceptor (CO), mimicking the peptide backbone of endogenous ligands.

  • Conformational Restriction: The planar nature of the amide bond (due to resonance) rigidly orients the phenyl ring and the

    
    -substituent, reducing the entropic penalty upon binding to a protein target.
    
  • Metabolic Stability: Compared to esters, benzamides are relatively resistant to plasma hydrolysis, improving oral bioavailability (

    
    ).
    

This guide focuses on two distinct high-value therapeutic classes derived from this scaffold: Orthosteric Dopamine Antagonists (Psychiatry) and Zinc-Binding HDAC Inhibitors (Oncology).

Therapeutic Mechanisms & Target Engagement[1][5]

Oncology: Histone Deacetylase (HDAC) Inhibition

Benzamides (e.g., Entinostat , Mocetinostat ) act primarily as Class I selective HDAC inhibitors.[4][5] Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors, benzamides often exhibit slow-binding kinetics and high isoform selectivity, particularly for HDAC1, 2, and 3.

  • Mechanism: The benzamide moiety serves as the Zinc Binding Group (ZBG). The carbonyl oxygen and the amino group (often an ortho-amino substituent) chelate the

    
     ion at the bottom of the catalytic pocket.
    
  • Pharmacophore:

    • Cap Group: Interacts with the rim of the pocket (solvent-exposed).

    • Linker: Occupies the hydrophobic tunnel (lysine channel).

    • ZBG: The benzamide core chelates zinc, preventing the deacetylation of histones, leading to chromatin relaxation and tumor suppressor gene re-expression.

Psychiatry: Dopamine D2/D3 Antagonism

Substituted benzamides (e.g., Amisulpride , Sulpiride ) are atypical antipsychotics.[6]

  • Mechanism: They function as selective antagonists at D2 and D3 receptors.[7][8][9][10]

  • Biphasic Activity: Uniquely, at low doses, they preferentially block presynaptic D2/D3 autoreceptors (enhancing dopamine transmission), while at high doses, they block postsynaptic receptors (inhibiting transmission).[6][9][11] This allows treatment of both negative and positive symptoms of schizophrenia [1].[7][6][8]

Mechanism of Action Visualization

The following diagram illustrates the structural logic of Benzamide engagement with the HDAC catalytic domain.

HDAC_Mechanism cluster_enzyme HDAC Catalytic Domain cluster_drug Benzamide Inhibitor Structure Zinc Zn2+ Ion (Catalytic Core) Tunnel Hydrophobic Tunnel (Lysine Channel) Rim Surface Rim (Solvent Exposed) ZBG Benzamide ZBG (Ortho-Amino) ZBG->Zinc Chelation (Inhibition) Linker Aryl/Alkyl Linker Linker->Tunnel Van der Waals Interaction Linker->ZBG Cap Cap Group (Target Selectivity) Cap->Rim Hydrophobic/H-bond Interaction Cap->Linker

Caption: Structural alignment of a Benzamide inhibitor within the HDAC active site, highlighting the critical Zinc chelation.

Synthetic Strategy: The Amide Coupling Workflow

While simple amide coupling is standard, benzamides for medicinal chemistry often require coupling electron-deficient anilines or sterically hindered acids. The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for these difficult couplings due to its ability to suppress racemization and accelerate reactivity via the HOAt intermediate [2].

Synthesis Workflow Diagram

Synthesis_Workflow Acid Carboxylic Acid (R-COOH) Intermediate Active Ester (O-At Species) Acid->Intermediate Activation (0°C) Amine Amine (Ph-NH2) Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Addition Reagents HATU + DIPEA (Activation) Reagents->Intermediate Intermediate->Coupling Product Benzamide Derivative Coupling->Product Workup Acid/Base Wash & Purification Product->Workup

Caption: Optimized HATU-mediated amide coupling workflow for benzamide synthesis.

Experimental Protocols

Chemical Synthesis: HATU-Mediated Coupling

Objective: Synthesize a substituted benzamide derivative with >95% purity. Causality: HATU is selected over EDC/HOBt for this protocol because benzamide formation often involves aniline derivatives, which are weak nucleophiles. HATU generates a highly reactive 7-azabenzotriazole active ester.[12]

Reagents:

  • Carboxylic Acid (1.0 equiv)[12][13]

  • Amine/Aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[13]

  • Solvent: Anhydrous DMF (Dimethylformamide)[12][13]

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15–30 minutes. Note: The solution typically turns yellow, indicating active ester formation.

  • Coupling: Add the Amine (1.1 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

  • Monitoring: Check progress via TLC (system: Hexane/EtOAc) or LC-MS. Look for the disappearance of the acid peak (

    
    ) and appearance of the product mass (
    
    
    
    ).
  • Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with:

    • 1N HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.

    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid/HATU byproducts.
      
    • Brine (1 x 20 mL).

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
Bioassay: HDAC Fluorometric Activity Assay

Objective: Determine the


 of the synthesized benzamide against HDAC activity.
Principle:  The assay uses an acetylated lysine substrate conjugated to a fluorophore/aminomethylcoumarin. Deacetylation by HDAC sensitizes the substrate, which is then cleaved by a "Developer" solution to release the fluorescent group [3].[14]

Materials:

  • HDAC Assay Buffer (Tris-based, pH 8.0)

  • HDAC Substrate (Acetylated-Lys-AMC)

  • HeLa Nuclear Extract (Source of Class I HDACs) or Recombinant HDAC1

  • Developer Solution (Trypsin/Peptidase)

  • Positive Control: Trichostatin A (TSA)

Step-by-Step Protocol:

  • Preparation: Dilute the synthesized Benzamide in DMSO to prepare a 10-point serial dilution curve (e.g., 10

    
     to 1 
    
    
    
    ).
  • Incubation (Enzyme + Inhibitor): Add 10

    
     of diluted Benzamide and 15 
    
    
    
    of HeLa Nuclear Extract (diluted in Assay Buffer) to a black 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Substrate Addition: Add 25

    
     of HDAC Substrate to each well.
    
  • Reaction: Incubate at 37°C for 30 minutes. Note: HDAC removes the acetyl group during this phase.[15][16]

  • Development: Add 50

    
     of Developer Solution. Incubate at RT for 15 minutes. Note: The developer cleaves the deacetylated lysine, releasing the fluorophore.
    
  • Readout: Measure fluorescence on a microplate reader.

    • Excitation: 350–360 nm

    • Emission: 440–460 nm[14][17]

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Comparative Data: Benzamide Therapeutic Profiles

The following table contrasts the physicochemical and pharmacological profiles of key benzamide drugs.

Drug NamePrimary TargetTherapeutic IndicationBinding ModeKey Structural Feature
Entinostat HDAC 1, 3 (Class I)Breast Cancer (HR+)Zinc ChelationOrtho-amino benzamide (ZBG)
Amisulpride D2/D3 ReceptorsSchizophreniaOrthosteric AntagonistSulfonyl-substituted benzamide
Mocetinostat HDAC 1, 2, 3, 11LymphomaZinc ChelationAminopyrimidine-benzamide scaffold
Itopride D2 / AChEGastroprokineticDual D2/AChE inhibitionDimethoxybenzamide

References

  • National Cancer Institute. Entinostat: Drug Dictionary. Retrieved from [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-Amino-4-chloro-5-methoxybenzamide from Benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Detailed Protocol Introduction & Retrosynthetic Rationale The compound 2-amino-4-chloro-5-methoxybenzam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Detailed Protocol

Introduction & Retrosynthetic Rationale

The compound 2-amino-4-chloro-5-methoxybenzamide is a highly valuable API intermediate, forming the structural core of several benzamide-class gastroprokinetic and antiemetic agents, including metoclopramide, clebopride, and cisapride[1].

Synthesizing this heavily functionalized 1,2,4,5-tetrasubstituted benzene ring from a simple precursor like benzoic acid requires rigorous regiocontrol. As a Senior Application Scientist, I have designed an 8-step, self-validating synthetic workflow that prioritizes regioselectivity, chemoselectivity, and scalability. The protocol leverages the inherent directing effects of sequentially introduced functional groups, culminating in an elegant isatoic anhydride cyclization to install the final amide moiety without requiring transient amine protecting groups.

Mechanistic Pathway & Workflow Diagram

SynthesisRoute A Benzoic Acid B 3-Nitrobenzoic Acid A->B HNO3, H2SO4 C 3-Aminobenzoic Acid B->C H2, Pd/C D 3-Hydroxybenzoic Acid C->D 1. NaNO2, HCl 2. H2O, Δ E 3-Methoxybenzoic Acid D->E Me2SO4, NaOH F 4-Chloro-3-methoxybenzoic Acid E->F SO2Cl2, AcOH G 2-Nitro-4-chloro-5-methoxybenzoic Acid F->G HNO3, H2SO4 H 2-Amino-4-chloro-5-methoxybenzoic Acid G->H Fe, NH4Cl I 4-Chloro-5-methoxyisatoic Anhydride H->I Triphosgene, THF J 2-Amino-4-chloro-5-methoxybenzamide I->J NH3 (aq)

Figure 1: Complete 9-step synthetic workflow from Benzoic Acid to the target benzamide API.

Phase 1: Aromatic Ring Functionalization (Steps 1–4)

The first phase focuses on installing the methoxy group at the meta-position relative to the carboxylic acid.

  • Step 1: Nitration. The electron-withdrawing carboxyl group deactivates the aromatic ring and strictly directs the incoming nitronium ion (

    
    ) to the meta-position[2].
    
  • Step 2: Reduction. Catalytic hydrogenation cleanly reduces the nitro group to a primary amine without affecting the carboxylate.

  • Step 3: Diazotization/Hydrolysis. The amine is converted to a highly unstable diazonium salt, which undergoes nucleophilic aromatic substitution by water upon heating to yield a phenol.

  • Step 4: Methylation. Dimethyl sulfate methylates the phenoxide. In situ saponification ensures any esterified carboxylate is reverted to the free acid.

Protocol (Step 4 - Methylation):

  • Dissolve 3-hydroxybenzoic acid (1.0 eq) in 10% aqueous NaOH (3.0 eq).

  • Cool to 20 °C and add dimethyl sulfate (1.2 eq) dropwise over 30 minutes.

  • Reflux the mixture for 2 hours to hydrolyze any formed methyl 3-methoxybenzoate.

  • Cool to 0 °C and acidify to pH 2 with concentrated HCl. Filter the precipitated 3-methoxybenzoic acid and recrystallize from water.

Phase 2: Regioselective Halogenation & Nitration (Steps 5–6)

This phase demonstrates the power of synergistic directing groups to build the 1,2,4,5-tetrasubstituted core.

  • Step 5: Regioselective Chlorination. In 3-methoxybenzoic acid, the

    
     group is strongly activating and ortho/para-directing, while 
    
    
    
    is meta-directing. Position 4 is ortho to the methoxy group and meta to the carboxyl group, making it synergistically activated. Chlorination with sulfuryl chloride (
    
    
    ) predominantly yields 4-chloro-3-methoxybenzoic acid.
  • Step 6: Sterically-Directed Nitration. The available positions for nitration on 4-chloro-3-methoxybenzoic acid are C2 and C6 (both ortho/para to the methoxy group). Position C2 is highly sterically hindered as it is flanked by both the

    
     and 
    
    
    
    groups. Consequently, nitration occurs almost exclusively at C6, yielding 6-nitro-4-chloro-3-methoxybenzoic acid.
  • Nomenclature shift: By IUPAC rules, renumbering the ring starting from the carboxyl group to give the lowest locants results in 2-nitro-4-chloro-5-methoxybenzoic acid .

Protocol (Step 6 - Nitration):

  • Dissolve 4-chloro-3-methoxybenzoic acid (1.0 eq) in concentrated

    
     (5 volumes) at 0 °C.
    
  • Slowly add a pre-cooled mixture of fuming

    
     (1.1 eq) and 
    
    
    
    dropwise, maintaining the temperature below 5 °C.
  • Stir for 1.5 hours, then pour the mixture over crushed ice. Filter the resulting yellow precipitate and wash with cold water.

Phase 3: Chemoselective Reduction & Amidation (Steps 7–8)

  • Step 7: Chemoselective Reduction. The molecule now contains both a nitro group and an aryl chloride. Standard

    
     hydrogenation would cause unwanted hydrodechlorination. Instead, a Béchamp-type reduction using Iron powder and Ammonium Chloride (
    
    
    
    ) selectively reduces the nitro group to an amine while leaving the aryl chloride completely intact[3].
  • Step 8: Isatoic Anhydride Cyclization & Amidation. Direct amidation of anthranilic acids (2-aminobenzoic acids) is prone to polymerization. By reacting 2-amino-4-chloro-5-methoxybenzoic acid with triphosgene, we form an isatoic anhydride intermediate[4]. This cyclic mixed-anhydride acts as an activated electrophile. Upon treatment with aqueous ammonia, it undergoes rapid nucleophilic acyl substitution followed by decarboxylation to cleanly yield the target benzamide.

Protocol (Step 8 - Amidation):

  • Cyclization: Dissolve 2-amino-4-chloro-5-methoxybenzoic acid (1.0 eq) in dry THF. Add triphosgene (0.35 eq) and stir at 45 °C for 12 hours. Evaporate the solvent to isolate 4-chloro-5-methoxyisatoic anhydride[4].

  • Amidation: Suspend the anhydride in water and add an excess of 28% aqueous

    
    . Stir at 25 °C for 2 hours until 
    
    
    
    evolution ceases.
  • Filter the precipitated 2-amino-4-chloro-5-methoxybenzamide , wash with cold water, and dry under vacuum.

Quantitative Data Summary

StepChemical TransformationReagents & SolventsTemp (°C)Time (h)Yield (%)Purification Method
1 Nitration

,

0 to 252.085Recrystallization (EtOH)
2 Catalytic Reduction

(50 psi), 10%

, MeOH
254.095Filtration through Celite
3 Diazotization/Hydrolysis

, HCl, then

0 then 1003.078Precipitation & Filtration
4 Methylation

, NaOH,

20 to 1002.588Acidification (HCl)
5 Regioselective Chlorination

, AcOH
254.072Recrystallization (EtOH)
6 Sterically-Directed Nitration

,

0 to 101.581Precipitation over ice
7 Chemoselective ReductionFe powder,

, EtOH/

804.089Hot Filtration & Conc.
8a Cyclization (Anhydride)Triphosgene, THF4512.090Solvent Evaporation
8b Amidation & Decarboxylation28%

(aq)
252.092Filtration & Washing

References

  • m-NITROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.391 (1941). URL:[Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (CN105237422A).Google Patents.

Sources

Application

Application Note: Optimized Protocol for the Diazotization of 2-Amino-4-chloro-5-methoxybenzamide

Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development. Introduction & Mechanistic Rationale Diazotization is a fundamental organic transformation wherein a primary aromatic amine is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development.

Introduction & Mechanistic Rationale

Diazotization is a fundamental organic transformation wherein a primary aromatic amine is converted into a highly reactive diazonium salt upon treatment with nitrous acid (


)[]. For complex, polysubstituted anilines like 2-Amino-4-chloro-5-methoxybenzamide , achieving quantitative conversion requires precise control over stoichiometry, thermodynamics, and pH.

Electronic and Steric Considerations: The substrate features three distinct ring substituents relative to the primary amine, which dictate its reactivity:

  • Ortho-Carboxamide (

    
    ):  Exerts a steric footprint and an electron-withdrawing effect, slightly reducing the basicity and nucleophilicity of the amine.
    
  • Meta-Chloro (

    
    ):  Inductively withdraws electron density, further diminishing the amine's reactivity.
    
  • Para-Methoxy (

    
    ):  Acts as a strong resonance donor (
    
    
    
    -donor). This crucial electron-donating effect counteracts the withdrawing groups, sufficiently activating the amine for electrophilic attack by the nitrosonium ion (
    
    
    ).

Because of the hydrophobic halogen and the rigid hydrogen-bonding network of the carboxamide, this specific amine is often sparingly soluble in dilute aqueous acids. To overcome mass-transfer limitations, the protocol utilizes a concentrated hydrochloric acid suspension—or an optional co-solvent system like glacial acetic acid—to ensure maximum surface area and complete protonation during the reaction[2].

Experimental Workflows & Mechanistic Pathways

DiazotizationMechanism NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO Protonation Acid Strong Acid (HCl) Acid->HONO Proton Donor Nitrosonium Nitrosonium Ion (NO+) HONO->Nitrosonium Dehydration (-H2O) NNitrosamine N-Nitrosamine Intermediate Nitrosonium->NNitrosamine Electrophilic Attack Amine 2-Amino-4-chloro- 5-methoxybenzamide Amine->NNitrosamine Nucleophilic Addition Diazonium Diazonium Salt (Ar-N2+ Cl-) NNitrosamine->Diazonium Tautomerization & Dehydration

Mechanistic pathway of diazotization highlighting nitrosonium ion generation and electrophilic attack.

ExperimentalWorkflow Step1 1. Amine Dissolution Suspend in aq. HCl Step2 2. Cooling Chill to 0-5 °C Step1->Step2 Step3 3. Nitrite Addition Dropwise NaNO2 (aq) Step2->Step3 Step4 4. Reaction Monitoring Starch-Iodide Test Step3->Step4 Maintain <5 °C Step4->Step3 If negative, add more NaNO2 Step5 5. Quenching Add Sulfamic Acid Step4->Step5 If positive (excess HONO) Step6 6. Downstream Use (e.g., Sandmeyer) Step5->Step6 Immediate use

Step-by-step workflow for the diazotization process featuring a self-validating feedback loop.

Safety & Environmental Health (EHS) Considerations

  • Thermal Instability: Diazonium salts are highly energetic and shock-sensitive. They must never be isolated in a dry state. They must be maintained in an aqueous solution at 0–5 °C and utilized immediately in downstream coupling reactions[3],[4].

  • Toxic Gas Evolution: The generation of nitrous acid exists in equilibrium with toxic nitrogen oxides (

    
    ). The procedure must be executed in a properly ventilated fume hood[].
    
  • Exothermic Control: The nitrosation step is highly exothermic. Rapid addition of sodium nitrite can lead to localized heating, resulting in the irreversible decomposition of the diazonium salt into a phenol, accompanied by the rapid, potentially dangerous evolution of nitrogen gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    

Experimental Protocol

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsRole in Reaction
2-Amino-4-chloro-5-methoxybenzamide 200.621.00Limiting Substrate
Hydrochloric Acid (37% w/w) 36.463.00 - 4.00Acidic Medium / Proton Donor
Sodium Nitrite (

)
69.001.05 - 1.10Nitrosating Agent Precursor
Sulfamic Acid (

)
97.100.05 - 0.10Quenching Agent
Distilled Water 18.025 - 10 volumesSolvent
Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides observable, chemical feedback to the scientist.

Step 1: Amine Preparation and Acidification

  • Charge a round-bottom flask equipped with an overhead stirrer (or heavy-duty magnetic stir bar) and an internal thermometer with 1.0 equivalent of 2-Amino-4-chloro-5-methoxybenzamide.

  • Add distilled water (approx. 5 volumes) followed by the slow, cautious addition of 3.0 to 4.0 equivalents of concentrated HCl (37%).

    • Causality: The large excess of acid is critical. It protonates the amine to form a soluble hydrochloride salt and ensures a sufficiently low pH (< 1). This highly acidic environment suppresses the off-target nucleophilic attack of unreacted amine onto the newly formed diazonium salt, which would otherwise form an unwanted triazene byproduct[3],[5].

  • Optional: If the amine remains largely insoluble and clumps, add a minimal amount of glacial acetic acid to aid dispersion[2].

Step 2: Temperature Equilibration 4. Submerge the reaction flask in an ice-brine bath. 5. Agitate vigorously and allow the internal temperature to reach 0–5 °C.

  • Causality: Low temperatures stabilize the transient nitrous acid and prevent the thermal degradation of the diazonium product[3].

Step 3: Nitrosation (Diazotization) 6. Prepare a 4N to 5N aqueous solution of sodium nitrite (


, 1.05 eq) in a separate vial[2].
7. Add the 

solution dropwise to the amine suspension via an addition funnel or syringe pump, strictly maintaining the internal temperature below 5 °C.
  • Causality: Dropwise addition prevents localized concentration spikes of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , which can lead to rapid outgassing of 
    
    
    
    and thermal runaway. As the reaction proceeds, the opaque suspension should gradually clarify into a homogenous, pale-yellow diazonium salt solution.

Step 4: In-Process Validation (The Feedback Loop) 8. Stir the mixture for 15–30 minutes post-addition at 0–5 °C. 9. Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid.

  • Causality: Excess

    
     oxidizes iodide to iodine, which complexes with starch to form the blue-black color. If the test is negative, unreacted amine remains. Add additional 
    
    
    
    in 0.02 eq increments until a persistent positive test is achieved. This closes the validation loop, guaranteeing 100% conversion.

Step 5: Quenching 10. Once complete conversion is verified, add solid sulfamic acid (


) in small portions until the starch-iodide test turns negative.
  • Causality: Sulfamic acid rapidly reacts with excess
    
    
    to produce sulfuric acid, water, and nitrogen gas. Destroying excess nitrite is mandatory, as it prevents severe side reactions (e.g., unwanted oxidations or competitive nitrosations) in downstream Sandmeyer or azo-coupling steps.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Persistent undissolved solid after ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

addition
Poor solubility of the amine hydrochloride.Increase stirring rate; add a surfactant or glacial acetic acid as a co-solvent[2].
Vigorous bubbling / Gas evolution Thermal decomposition of diazonium (

release).
Immediately lower bath temperature; slow down the

addition rate.
Formation of a thick, colored precipitate Triazene formation (amine-diazonium coupling).Ensure pH is < 1. Increase the concentration of HCl during the initial dissolution step[3].
Negative starch-iodide test after 30 mins Insufficient

or loss of

as

gas.
Add additional

in 0.02 eq aliquots until a positive test persists.

References

1.[3] 2.[] 3.[2] 4.[4] 5. [5]

Sources

Method

Application Note: High-Fidelity N-Alkylation of 2-Aminobenzamides

Topic: Reaction Conditions for N-Alkylation of 2-Aminobenzamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for N-Alkylation of 2-Aminobenzamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemoselectivity Challenge

The N-alkylation of 2-aminobenzamides presents a classic chemoselectivity trilemma in medicinal chemistry. The substrate contains three distinct reactive sites:[1]

  • The Aniline Nitrogen (N1): The most nucleophilic site under neutral/mildly acidic conditions.

  • The Amide Nitrogen (N2): Poorly nucleophilic but highly acidic (pKa ~15-17); becomes the dominant nucleophile upon deprotonation with strong bases.

  • The "Quinazolinone Trap" (Cyclization): The proximity of the amide and amine allows for rapid intramolecular cyclization to form quinazolinones, often an unintended byproduct when attempting simple alkylation.

This guide provides validated protocols to selectively target the aniline nitrogen (via reductive amination and borrowing hydrogen catalysis) and the amide nitrogen (via base-mediated alkylation), while explicitly detailing how to suppress quinazolinone formation.

Mechanistic Analysis & Decision Pathways

Understanding the competing pathways is critical for reaction design. The following diagram illustrates the divergence between successful alkylation and the thermodynamic sink of cyclization.

ReactionPathways Substrate 2-Aminobenzamide + Electrophile (R-CHO) Imine Imine Intermediate (Schiff Base) Substrate->Imine -H2O (Reversible) Alkylated Target: N-Alkylated 2-Aminobenzamide Imine->Alkylated Path A: Reduction (NaBH(OAc)3 / H2) Quinazolinone Byproduct: Quinazolinone Imine->Quinazolinone Path B: Cyclization (Acid / Heat / Oxidant)

Figure 1: The divergence point for 2-aminobenzamides.[2] Immediate reduction of the imine (Path A) is required to prevent the thermodynamically favored cyclization to quinazolinone (Path B).

Protocol 1: Selective Mono-N-Alkylation of the Aniline

Methodology: Reductive Amination Best For: Introduction of alkyl groups without cyclization; high tolerance for functional groups.

Mechanistic Rationale

Direct alkylation with alkyl halides often leads to over-alkylation (di-alkylation) because the product secondary amine is more nucleophilic than the primary aniline. Reductive amination avoids this by proceeding through an imine intermediate. Sodium triacetoxyborohydride (STAB) is the preferred reductant over NaBH₄ because it is less basic (suppressing amide deprotonation) and reduces the imine faster than the aldehyde, preventing side reactions.

Detailed Workflow

Reagents:

  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1-2 equiv) – Crucial for imine formation

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 2-aminobenzamide (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: Monitor by TLC. If the imine does not form, mild heating (40°C) may be required, but avoid high heat to prevent cyclization.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (do not use strong base immediately).

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Critical Control Point: Do not use strong mineral acids (HCl, H₂SO₄) as catalysts, as these accelerate the attack of the amide nitrogen onto the imine, forcing quinazolinone formation.

Protocol 2: Green N-Alkylation via "Borrowing Hydrogen"

Methodology: Iridium-Catalyzed Alkylation with Alcohols Best For: Atom economy (water is the only byproduct) and using stable alcohol precursors instead of aldehydes.

Mechanistic Rationale

This method uses a transition metal catalyst to dehydrogenate an alcohol to an aldehyde in situ. The amine condenses to form an imine, which the catalyst then re-hydrogenates using the "borrowed" hydrogen. This is highly selective for the aniline nitrogen over the amide due to the specific coordination requirements of the metal catalyst.

Detailed Workflow

Reagents:

  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Alkylation Agent: Primary Alcohol (R-CH₂OH) (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Base: NaHCO₃ (10 mol%) – Mild base prevents amide alkylation

  • Solvent: Toluene or Xylene

Step-by-Step Protocol:

  • Setup: In a pressure tube or sealed vial, combine 2-aminobenzamide, the alcohol,

    
    , and NaHCO₃.
    
  • Solvent: Add Toluene (0.5 M). Degas with Argon for 5 minutes.

  • Heating: Seal the vessel and heat to 110°C (reflux) for 12–24 hours.

    • Why High Temp? Dehydrogenation of the alcohol is endothermic and requires thermal energy.

  • Monitoring: Monitor by LC-MS. Look for the mass of the product (M+Alkyl-H₂O).

  • Purification: Filter through a celite pad to remove the catalyst. Concentrate and purify via flash chromatography.

Protocol 3: Selective N-Alkylation of the Amide

Methodology: Base-Mediated Deprotonation (The "Inverse" Approach) Best For: Functionalizing the amide nitrogen (-CONH-).

Mechanistic Rationale

To alkylate the amide nitrogen, one must overcome the higher nucleophilicity of the aniline. This is achieved by exploiting acidity. The amide proton (pKa ~17) is more acidic than the aniline protons (pKa ~30). Using a strong base (NaH) quantitatively deprotonates the amide, creating a negatively charged imidate/amide anion that is vastly more nucleophilic than the neutral aniline.

Detailed Workflow

Reagents:

  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.0 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C under Argon.

  • Addition: Add 2-aminobenzamide (dissolved in minimal DMF) dropwise.

  • Evolution: Stir at 0°C for 30 minutes until H₂ evolution ceases. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Warning: Do not heat. Heating the anion can promote intramolecular attack on the aniline or over-alkylation.

  • Quench: Carefully quench with ice water.

  • Isolation: The product often precipitates upon water addition. Filter and wash with water. If oil forms, extract with EtOAc.

Comparative Data & Troubleshooting

Reaction Condition Matrix
ParameterReductive Amination (Protocol 1)Borrowing Hydrogen (Protocol 2)Base-Mediated (Protocol 3)
Target Site Aniline (-NH₂) Aniline (-NH₂) Amide (-CONH₂)
Electrophile AldehydeAlcoholAlkyl Halide
Catalyst/Base STAB / AcOH

/ NaHCO₃
NaH (Strong Base)
Temp 0°C to RT110°C (Reflux)0°C
Major Risk Quinazolinone formationIncomplete conversionDi-alkylation / O-alkylation
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Quinazolinone Formation Acid concentration too high or temp too high during imine formation.Switch from AcOH to milder Lewis acid (e.g., Ti(OiPr)₄). Perform reduction at 0°C immediately.
Di-alkylation (Aniline) Excess electrophile or "Direct Alkylation" method used.strictly use Reductive Amination (Protocol 1). Avoid alkyl halides for aniline functionalization.
No Reaction (Ir-Cat) Catalyst poisoning by free amine.Ensure catalyst loading is sufficient (2-5 mol%). Use a sealed tube to prevent alcohol evaporation.
O-Alkylation (Amide) Charge density on Oxygen (Imidate form).Use "softer" counter-cations (e.g., LiHMDS instead of NaH) or switch solvent to THF to favor N-alkylation.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Iridium Catalyzed Alkylation: Fujita, K., et al. "N-Alkylation of Amides and Amines with Alcohols Catalyzed by a Cp*Ir Complex."[4] Organic Letters, 2003, 5(25), 4787-4790. Link

  • Quinazolinone Cyclization Mechanisms: H. Wei, et al. "Copper(I) bromide catalyzes a domino reaction of alkyl halides and anthranilamides."[5] Synthesis, 2013, 45, 3349-3354.[5] Link

  • Chemoselectivity in Benzamides: Apsunde, T. D., & Trudell, M. L.[6] "Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols." Synthesis, 2014, 46(02), 230-234.[6] Link

  • Amide vs Amine Nucleophilicity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General Reference for pKa and Nucleophilicity).

Sources

Application

Solvent selection for 2-Amino-4-chloro-5-methoxybenzamide reactions

Application Note: Solvent Selection & Process Optimization for 2-Amino-4-chloro-5-methoxybenzamide Introduction 2-Amino-4-chloro-5-methoxybenzamide is a highly functionalized aromatic scaffold, structurally isomeric to t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 2-Amino-4-chloro-5-methoxybenzamide

Introduction

2-Amino-4-chloro-5-methoxybenzamide is a highly functionalized aromatic scaffold, structurally isomeric to the key intermediate of the antiemetic drug Metoclopramide. Its solubility and reactivity profile are governed by a "push-pull" electronic system: the electron-donating amino and methoxy groups compete with the electron-withdrawing chloro and amide moieties.

Selecting the correct solvent system is critical not just for yield, but for controlling impurity profiles (e.g., regioisomers, oligomers) and ensuring polymorph stability during crystallization. This guide provides a rationale-based approach to solvent selection for synthesis, purification, and handling.

Chemical Properties & Solubility Profile

Understanding the functional group interplay is the first step in solvent selection.

Functional GroupElectronic EffectSolvent Interaction Preference
Primary Amine (-NH₂) H-bond Donor/AcceptorSoluble in alcohols; basic character requires care with acidic solvents.
Amide (-CONH₂) Strong H-bond Donor/AcceptorHigh lattice energy; often requires high-polarity solvents (DMSO, DMF) or hot alcohols to dissolve.
Chloro (-Cl) Lipophilic / Weakly DeactivatingIncreases solubility in chlorinated solvents (DCM) and aromatics (Toluene).
Methoxy (-OCH₃) Electron DonorEnhances solubility in ethers and esters (THF, EtOAc).

Solubility Decision Matrix:

  • High Solubility (Reaction Media): DMF, DMSO, DMAc (Good for nucleophilic substitutions).

  • Moderate Solubility (Recrystallization): Methanol, Ethanol, Isopropanol (IPA), Acetone (High temperature solubility, low at room temp).

  • Low Solubility (Anti-solvents): Water, n-Heptane, Hexane.

Solvent Selection Framework

The following decision tree illustrates the logic for selecting a solvent based on the intended process step.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Crystallization Start->Purification Extraction Work-up / Extraction Start->Extraction HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Recrystallization Purification->Cryst MeTHF 2-MeTHF / EtOAc (Easier work-up) Extraction->MeTHF Green choice DCM_Hex DCM + Hexane (For highly lipophilic impurities) Extraction->DCM_Hex Traditional Toluene Toluene / Xylene (Azeotropic removal of water) HighTemp->Toluene Yes (Condensation) Polar Polar Mechanism (SnAr / Coupling)? HighTemp->Polar No DMF DMF / DMSO (High solubility, hard to remove) Polar->DMF Traditional Green Green Alternative? Polar->Green Modern Green->MeTHF Alcohol Methanol / IPA (Standard: Dissolve Hot -> Cool) Cryst->Alcohol Preferred Antisolvent Solvent/Anti-solvent Cryst->Antisolvent Alternative Antisolvent->DCM_Hex

Figure 1: Decision logic for solvent selection based on process requirements.

Detailed Protocols

Protocol A: Condensation/Coupling Reaction

Context: Reacting 2-Amino-4-chloro-5-methoxybenzamide with an electrophile (e.g., acid chloride or alkyl halide).

Rationale: While Dichloromethane (DCM) is traditionally used due to excellent solubility of the chlorinated intermediate, it is hazardous and environmentally restricted. 2-Methyltetrahydrofuran (2-MeTHF) is recommended as a superior, greener alternative. It offers higher reaction temperatures than DCM (bp 80°C vs 40°C) and separates cleanly from water during work-up.

Materials:

  • Substrate: 2-Amino-4-chloro-5-methoxybenzamide (1.0 eq)

  • Solvent: 2-MeTHF (10-15 volumes)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)

  • Reagent: Acid Chloride/Anhydride (1.1 eq)

Procedure:

  • Dissolution: Charge the reaction vessel with 2-Amino-4-chloro-5-methoxybenzamide and 2-MeTHF. Stir at room temperature (20-25°C). Note: If the slurry is thick, heat to 40°C to ensure partial dissolution before reagent addition.

  • Base Addition: Add Et₃N slowly. The amine group may form a temporary salt; ensure good agitation.

  • Reaction: Cool to 0-5°C (if the electrophile is highly reactive) or maintain at RT. Add the electrophile dropwise to control exotherm.

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: EtOAc:Hexane 4:6). The disappearance of the benzamide starting material indicates completion.

  • Work-up: Add water (5 volumes) directly to the 2-MeTHF mixture. Stir for 15 minutes. Separate phases. The product remains in the organic (2-MeTHF) layer.

  • Concentration: Distill the organic layer under reduced pressure to yield the crude product.

Protocol B: Recrystallization (Purification)

Context: Removing impurities after synthesis. The high melting point of benzamides makes them ideal candidates for thermal recrystallization.

Rationale: Methanol (MeOH) or Isopropanol (IPA) are the solvents of choice. The benzamide moiety forms hydrogen bonds with the alcohol at high temperatures (solubilizing it), but these bonds are energetically less favorable than the crystal lattice forces at low temperatures, causing precipitation.

Procedure:

  • Slurry: Suspend the crude solid in Methanol (5 volumes).

  • Reflux: Heat the mixture to reflux (65°C).

    • Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add more Methanol in 1-volume increments. Do not exceed 10 volumes total.

  • Hot Filtration: If insoluble particles (inorganic salts) remain, filter the hot solution through a pre-warmed Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20°C) over 2 hours. Rapid cooling may trap impurities.

  • Aging: Cool further to 0-5°C using an ice bath and stir for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Methanol (1 volume).

  • Drying: Dry in a vacuum oven at 45-50°C for 6-8 hours.

Process Safety & Green Chemistry

Substitution of Chlorinated Solvents: Historical protocols often utilize DCM or Chloroform. For this specific benzamide, Ethyl Acetate (EtOAc) or 2-MeTHF are viable replacements.

  • Validation: In solubility tests, if the molecule is too polar for pure EtOAc, add 5-10% Methanol to the EtOAc to increase polarity without reverting to chlorinated solvents.

Thermal Stability: The amino-benzamide core is generally stable, but the amino group is susceptible to oxidation (browning) in hot solvents if exposed to air for prolonged periods.

  • Recommendation: Always perform recrystallization under an inert atmosphere (Nitrogen or Argon) if the reflux time exceeds 1 hour.

Visualizing the Synthesis Pathway

The following diagram illustrates a typical workflow involving this intermediate, highlighting the solvent changes.

Workflow Start Start: 2-Amino-4-chloro-5-methoxybenzamide Step1 Reaction Step (Solvent: 2-MeTHF) Start->Step1 Add Reagents Workup Aqueous Wash (Phase Separation) Step1->Workup Quench Swap Solvent Swap (Distill 2-MeTHF -> Add MeOH) Workup->Swap Organic Layer Cryst Crystallization (Cooling Profile) Swap->Cryst Reflux Final Final Product (High Purity) Cryst->Final Filter & Dry

Figure 2: Optimized solvent workflow avoiding intermediate isolation until the final crystallization step.

References

  • Synthesis of Metoclopramide and Intermediates

    • Source: U.S. Patent 4,250,110. "Method of preparing metoclopramide." (Describes the reaction of 2-chloro-4-carboalkoxy-5-methoxybenzamide in various solvents including Methanol and Toluene).
  • Solvent Selection for Benzamide Derivatives

    • Source: Ziyaei, A., et al. "An Improved Method For The Synthesis of Metoclopramide."[1][2] International Journal of Pharmacy and Pharmaceutical Sciences, 2011.[1] (Highlights the use of Isopropanol as a superior solvent for condensation reactions).

  • Recrystallization Techniques

    • Source: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide.
  • Green Solvent Guides

    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture." Green Chemistry, 2011. (Basis for recommending 2-MeTHF over DCM).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 2-Amino and 4-Amino Benzamide Isomers

Welcome to the technical support center for the separation of 2-amino and 4-aminobenzamide isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of 2-amino and 4-aminobenzamide isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these closely related positional isomers. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer troubleshooting solutions to common issues encountered in the laboratory.

The Challenge: Why Are These Isomers Difficult to Separate?

2-aminobenzamide and 4-aminobenzamide are structural isomers with identical molecular weights and formulas (C₇H₈N₂O)[1][2]. Their primary distinction lies in the position of the amino group on the benzene ring relative to the amide group. This subtle structural difference results in very similar physical properties, such as polarity and solubility, making their separation a non-trivial task. However, differences in intramolecular interactions and basicity (pKa) can be exploited using carefully optimized analytical techniques.

The 2-amino isomer can form an intramolecular hydrogen bond between the amino group and the amide carbonyl oxygen. This interaction reduces its ability to engage in intermolecular hydrogen bonding compared to the 4-amino isomer, which can lead to differences in retention behavior on certain chromatographic stationary phases and variations in solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems in a direct Q&A format, providing both theoretical explanations and practical, step-by-step solutions.

Q1: What are the primary methods for separating 2-amino and 4-aminobenzamide isomers?

A1: The most effective and widely used methods are chromatographic, particularly High-Performance Liquid Chromatography (HPLC). Other viable techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment and fractional crystallization for preparative-scale separation. The choice of method depends on the desired scale (analytical vs. preparative) and the required purity.

Below is a decision-making workflow to guide your method selection.

Start Goal: Separate Isomers Scale What is the scale? Start->Scale Analytical Analytical Scale (Quantification/Purity Check) Scale->Analytical  Analytical Preparative Preparative Scale (Isomer Isolation) Scale->Preparative Preparative Method1 Primary Method: Reverse-Phase HPLC Analytical->Method1 Method2 Alternative: Thin-Layer Chromatography (TLC) Analytical->Method2 Method3 Primary Method: Fractional Crystallization Preparative->Method3 Method4 Alternative: Preparative HPLC Preparative->Method4

Caption: Method selection workflow for isomer separation.

Q2: I need to develop an HPLC method for baseline separation. Where do I start?

A2: Reverse-Phase HPLC (RP-HPLC) is the most robust starting point. The separation relies on partitioning the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The key to success is optimizing the mobile phase, particularly its pH.

Scientific Rationale: The basicity of the amino groups on the two isomers is slightly different due to their positions. The pKa of the conjugate acid of an aromatic amine is a measure of this basicity. By adjusting the mobile phase pH to a value near the pKa of the isomers, you can modulate their degree of protonation. The protonated (charged) form is more polar and will interact less with the C18 stationary phase, leading to earlier elution. Even a small difference in pKa can be exploited to achieve separation. The use of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is crucial for good peak shape and to control the ionization state of the amines[3][4].

Recommended Starting Protocol: RP-HPLC

ParameterRecommended ConditionRationale & Expert Notes
Column C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)C18 is a standard choice for hydrophobicity-based separation. A Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the isomers' aromatic rings[4].
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass spectrometry-compatible modifier that ensures the amines are protonated, improving peak shape by reducing tailing from silanol interactions[3][5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Methanol is an alternative and can sometimes provide different selectivity[4].
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutesA gradient is essential to elute both isomers with good peak shape and resolution. Start with a shallow gradient to maximize separation.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate. Can be lowered (e.g., to 0.8 mL/min) to potentially increase resolution, at the cost of longer run times[6].
Column Temp. 25-30 °CTemperature affects viscosity and selectivity. Maintaining a constant temperature is critical for reproducible retention times[4][6].
Detection UV at ~254 nm or Diode Array Detector (DAD)Both isomers absorb UV light due to the benzene ring. A DAD allows for monitoring at multiple wavelengths to ensure peak purity.
Injection Vol. 5-10 µLKeep the injection volume small and ensure the sample is dissolved in the initial mobile phase to prevent peak distortion[6].
Q3: My HPLC chromatogram shows poor resolution and/or bad peak shape. What can I do?

A3: This is a common challenge. Poor resolution, peak tailing, or co-elution can usually be solved by systematically adjusting chromatographic parameters.

Troubleshooting Flowchart: HPLC Issues

Start Problem: Poor HPLC Separation Q1 What is the issue? Start->Q1 Tailing Peak Tailing Q1->Tailing Bad Peak Shape CoElution Co-elution / Poor Resolution Q1->CoElution Peaks Overlap Sol_Tailing1 Cause: Secondary Interactions Solution: Increase acid concentration (e.g., 0.1% TFA instead of formic acid) or add competing amine (e.g., 0.1% DEA for basic compounds) Tailing->Sol_Tailing1 Sol_Tailing2 Cause: Column Overload Solution: Reduce sample concentration or injection volume Tailing->Sol_Tailing2 Sol_CoElution1 Action: Optimize Mobile Phase 1. Make gradient shallower. 2. Change organic modifier (ACN ↔ MeOH). 3. Adjust pH to maximize pKa difference. CoElution->Sol_CoElution1 Sol_CoElution2 Action: Change Stationary Phase Try a column with different selectivity (e.g., C18 → Phenyl-Hexyl or HILIC) CoElution->Sol_CoElution2 Sol_CoElution3 Action: Adjust Temperature Lower or raise temperature (e.g., 25°C → 40°C) to alter selectivity. CoElution->Sol_CoElution3

Caption: Troubleshooting guide for common HPLC separation issues.

In-Depth Explanation:

  • Peak Tailing: For basic compounds like aminobenzamides, tailing is often caused by strong interactions between the amine and residual acidic silanol groups on the silica-based stationary phase. Adding a stronger acid like TFA or a competing base like diethylamine (DEA) to the mobile phase can mask these sites and improve peak symmetry[4][6].

  • Poor Resolution: If peaks are symmetrical but not separated, the selectivity of your system is insufficient.

    • Adjust the Gradient: A shallower gradient increases the time the analytes spend in the "separation window," often improving resolution.

    • Change Organic Modifier: Acetonitrile and methanol have different properties and can alter elution order or spacing.

    • Change the Column: If mobile phase optimization fails, the column chemistry is likely not suitable. A phenyl column, which provides π-π interactions, or a hydrophilic interaction chromatography (HILIC) column, which separates based on polarity in a different mode, are excellent alternatives[7][8][9].

Q4: Can I use Thin-Layer Chromatography (TLC) for a quick separation check?

A4: Yes, TLC is an excellent, low-cost technique for rapid, qualitative analysis, such as monitoring a reaction or checking fractions from a column.

Scientific Rationale: TLC operates on the principle of adsorption chromatography. A polar stationary phase (silica gel) is used, and a less polar mobile phase moves up the plate via capillary action. The 4-aminobenzamide isomer, being slightly more polar and capable of stronger intermolecular hydrogen bonding with the silica, will travel more slowly up the plate, resulting in a lower Retention Factor (Rf) value compared to the 2-aminobenzamide isomer.

Protocol: TLC Separation

StepProcedureExpert Notes
1. Plate Prep Gently draw a pencil line ~1.5 cm from the bottom of a silica gel TLC plate[10][11].Do not use a pen, as the ink will chromatograph. Do not gouge the silica layer.
2. Spotting Dissolve the isomer mixture in methanol or ethyl acetate. Use a capillary tube to spot a small amount (~1-2 mm diameter) onto the pencil line[10].Keep spots small and concentrated for best resolution. Allow the solvent to fully evaporate.
3. Chamber Prep Pour the mobile phase into the TLC chamber to a depth of ~0.5-1 cm. Place a piece of filter paper inside, close the lid, and let it saturate for 10-15 minutes[11].Saturation of the chamber with solvent vapors is critical for reproducible Rf values.
4. Development Place the spotted plate in the chamber, ensuring the spots are above the solvent level. Close the lid and allow the solvent to ascend until it is ~1 cm from the top[10][11].
5. Visualization Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Alternatively, stain with a ninhydrin solution and heat gently[10][11].Ninhydrin reacts with the primary amino groups to produce purple spots[12][13].
6. Analysis Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front)[12]. The spot with the lower Rf should be 4-aminobenzamide.

Recommended Mobile Phase Systems (Solvent Ratios may require optimization):

  • Ethyl Acetate / Hexane (e.g., 70:30 v/v)

  • Dichloromethane / Methanol (e.g., 95:5 v/v)

Q5: Is preparative-scale separation by fractional crystallization possible?

A5: Yes, fractional crystallization can be an effective and economical method for isolating larger quantities of the isomers, provided a solvent system can be identified where their solubilities are sufficiently different.

Scientific Rationale: Crystallization exploits differences in solubility. The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature. A supersaturated solution of the mixture is prepared at a high temperature, and upon cooling, the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer in the mother liquor[14][15]. Seeding the solution with a pure crystal of the desired isomer can promote selective crystallization[14].

Solubility Data Insights: Published data shows the solubility of 4-aminobenzamide in various solvents[16]. For example, at 298.15 K (25 °C), it is more soluble in methanol than in ethanol or water. While data for 2-aminobenzamide is less common, its intramolecular hydrogen bonding may increase its solubility in less polar solvents compared to the 4-isomer. This suggests that a polar solvent or a mixed-solvent system could be effective.

Workflow: Fractional Crystallization

s1 Step 1: Solvent Screening Test solubility of mixture in various solvents (e.g., Ethanol, Water, Acetone) s2 Step 2: Dissolution Dissolve isomer mixture in minimum amount of hot solvent to form a saturated solution s1->s2 s3 Step 3: Slow Cooling Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further in an ice bath s2->s3 s4 Step 4: Crystal Formation Crystals of the less soluble isomer should precipitate s3->s4 s5 Step 5: Isolation & Analysis Filter the crystals, wash with a small amount of cold solvent, and dry. Analyze purity by HPLC or TLC. s4->s5 s6 Step 6: Repeat (Optional) Recrystallize the solid or evaporate the mother liquor to isolate the other isomer. Repeat process to improve purity. s5->s6

Caption: Step-by-step process for fractional crystallization.

Troubleshooting Crystallization:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating some solvent or cooling to a lower temperature. Adding a seed crystal of the desired isomer can help initiate crystallization[4][14].

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This happens when the solubility is too high or cooling is too rapid. Use a more dilute solution or a solvent in which the compound is less soluble[4].

  • Co-crystallization: Both isomers crystallize together. This indicates poor selectivity. A different solvent system is required.

Q6: How do I confirm the identity of my separated isomer peaks or crystals?

A6: Spectroscopic analysis is essential for unambiguous identification. Comparing the spectra of your isolated samples to reference spectra of known standards is the definitive method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing positional isomers. The chemical shifts and splitting patterns of the aromatic protons will be distinctly different for the 2-amino and 4-amino isomers. For example, the aromatic region of the ¹H NMR spectrum for the 4-amino isomer will show a more symmetrical pattern (two doublets) than the 2-amino isomer (four distinct multiplets)[17][18].

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) might differ, which can be used for identification when coupled with a separation technique like HPLC-MS[19][20].

  • Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can provide clues. The 2-aminobenzamide may show broader or shifted N-H bands due to intramolecular hydrogen bonding compared to the 4-aminobenzamide[17].

  • Melting Point: The two isomers have different melting points. The melting point of 4-aminobenzamide is approximately 181-183°C[21]. Comparing the melting point of your isolated crystals to literature values can be a good confirmation of purity and identity.

References

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • Struwe, W. B., & van den Steen, P. E. (2010). Two-dimensional HPLC separation with reverse-phase-nano-LC-MS/MS for the characterization of glycan pools after labeling with 2-aminobenzamide. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, Y., et al. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry, ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS | Request PDF. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). PREFACE. Retrieved from [Link]

  • Greenbridge. (2026). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Zhang, C., et al. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]

  • Sharma, M. M. (1986). New strategies for separations through reactions. Sadhana, Indian Academy of Sciences. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • Harvey, D. J. (2000). N-(2-diethylamino)ethyl-4-aminobenzamide derivative for high sensitivity mass spectrometric detection and structure determination of N-linked carbohydrates. PubMed. Retrieved from [Link]

  • SAC Micro. (n.d.). TLC Objective: To separate and identify the amino acids in a mixture by thin layer chromatography. Retrieved from [Link]

  • Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • The OChemTutor. (2025). pKa values. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2025). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 ??m sorbent | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. Retrieved from [Link]

  • Ahn, J., et al. (2010). Separation of 2-aminobenzamide Labeled Glycans Using Hydrophilic Interaction Chromatography Columns Packed With 1.7 Microm Sorbent. PubMed. Retrieved from [Link]

  • Hirose, T., et al. (2021). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, RSC Publishing. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-amino-. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-4-chloro-5-methoxybenzamide Formulation

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to solubilize halogenated benzamide intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to solubilize halogenated benzamide intermediates.

2-Amino-4-chloro-5-methoxybenzamide (ACMB) (CAS: 1631058-51-9) is a highly lipophilic, poorly water-soluble compound frequently used as a pharmacophore or intermediate in the synthesis of prokinetic and antiemetic drugs. Because of its rigid aromatic ring, strong intermolecular hydrogen bonding, and lack of ionizable aliphatic groups, researchers often encounter severe precipitation issues during both in vitro assay preparation and in vivo dosing.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, we must understand the causality behind ACMB's insolubility.

Many researchers mistakenly treat ACMB like its downstream derivative, Metoclopramide. Metoclopramide possesses a tertiary diethylaminoethyl group yielding a basic pKa of ~9.47, allowing for rapid solubilization in mildly acidic vehicles ([1]).

ACMB lacks this aliphatic amine. Its primary aromatic amine is a very weak base (pKa ~2.0) due to the electron-withdrawing chloro group and the resonance stabilization of the aromatic ring ([2]). Consequently, adjusting your buffer pH to 4.0–5.0 does not protonate ACMB. The molecule remains neutral, and its high crystal lattice energy forces it out of the aqueous phase.

Part 2: Troubleshooting FAQs

Q1: I prepared a 50 mM stock of ACMB in DMSO, but when I dilute it 1:100 into PBS for my cell assay, it immediately forms a cloudy suspension. Why? Cause: This is a classic example of solvent-shift nucleation (the "Ouzo effect"). DMSO is highly hygroscopic and completely miscible with water. Upon dilution, the DMSO rapidly diffuses into the bulk PBS, leaving the lipophilic ACMB locally supersaturated. Without a surfactant to lower the interfacial tension, ACMB rapidly nucleates into microcrystals. Solution: Do not perform direct dilutions into aqueous media. Utilize a "step-down" dilution strategy involving a micellar intermediate (see Protocol A).

Q2: I need to dose mice intravenously (IV) at 10 mg/kg. Co-solvents like DMSO and PEG400 are causing hemolysis. What is the best vehicle? Cause: High concentrations of organic solvents (>10%) are poorly tolerated systemically and can cause vascular damage or precipitation in the bloodstream. Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of HP-β-CD encapsulates the aromatic ring of benzamide derivatives, forming a water-soluble 1:1 inclusion complex ([3]). This physically shields the lipophilic chloro-methoxy-benzene moiety from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains solubility.

Part 3: Solubilization Decision Workflow

G N1 Target: Solubilize ACMB N2 In Vitro Assays (Cells/Enzymes) N1->N2 N3 In Vivo Dosing (Rodent/Mammalian) N1->N3 N4 Prepare 1000x DMSO Stock N2->N4 N6 HP-β-CD Complexation (20% w/v in Saline) N3->N6 N5 Intermediate Dilution (Media + 0.1% Tween 80) N4->N5 Prevent precipitation N7 Stir 4-6h at RT Sterile Filter (0.22µm) N6->N7 1:1 Inclusion Complex

Decision tree for 2-Amino-4-chloro-5-methoxybenzamide (ACMB) solubilization based on assay type.

Part 4: Quantitative Solubility Matrix

Use the following table to select the appropriate vehicle based on your target concentration and application.

Formulation VehicleApparent SolubilityApplication SuitabilityMechanistic Note
PBS (pH 7.4) < 0.05 mg/mLPoorHigh crystal lattice energy prevents dissolution.
Acetate Buffer (pH 4.5) < 0.05 mg/mLPoorAromatic amine (pKa ~2.0) remains unprotonated.
100% DMSO > 50 mg/mLStock Prep OnlyRapid nucleation occurs upon direct aqueous dilution.
10% Tween 80 in PBS 1.0 - 2.0 mg/mLIn Vitro AssaysMicellar encapsulation lowers interfacial tension.
20% HP-β-CD in Saline 5.0 - 10.0 mg/mLIn Vivo DosingHydrophobic cavity shields the lipophilic arene.

Part 5: Self-Validating Experimental Protocols

Protocol A: Micellar Co-Solvent System (For In Vitro Assays)

This protocol utilizes a surfactant-mediated step-down approach to prevent the Ouzo effect during media dilution.

  • Master Stock: Dissolve ACMB in 100% anhydrous DMSO to yield a 20 mM master stock. Ensure complete dissolution by vortexing.

  • Micellar Intermediate: Prepare an intermediate buffer containing 5% (w/v) Tween 80 in PBS.

  • Kinetic Mixing: Add 5 µL of the DMSO stock dropwise into 95 µL of the Tween 80/PBS solution while vortexing continuously.

    • Causality Note: Rapid mixing during the solvent transition prevents localized zones of high water/low surfactant concentration, which would otherwise trigger immediate nucleation.

  • Final Dilution: Dilute this intermediate micellar solution 1:10 into your final cell culture media.

  • Validation Check: Measure the absorbance of the final media at 600 nm. A baseline reading identical to a blank media control confirms the absence of sub-visible microcrystals.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol generates a true molecular dispersion suitable for intravenous or intraperitoneal injection.

  • Carrier Preparation: Weigh 200 mg of HP-β-CD and dissolve completely in 1 mL of sterile saline to create a 20% (w/v) carrier solution.

  • Direct Addition: Add 5 mg of ACMB powder directly to the aqueous cyclodextrin solution.

    • Causality Note: Do not pre-dissolve ACMB in organic solvents like DMSO. Residual organic solvents compete for the hydrophobic cavity of the cyclodextrin, drastically reducing the encapsulation efficiency of the API.

  • Thermodynamic Driving: Vortex vigorously for 2 minutes, then place on a magnetic stirrer at 500 rpm for 4–6 hours at room temperature.

    • Causality Note: Inclusion complexation is an endothermic thermodynamic equilibrium; continuous mechanical shear ensures maximum molecular collisions to drive the API into the cyclodextrin cavity ([4]).

  • Sterilization: Filter the formulation through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

  • Validation Check: Inspect the filtrate against a dark background using a laser pointer (Tyndall effect). A successful inclusion complex will show no light scattering, confirming a true molecular dispersion rather than a nanosuspension.

References
  • An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Trans - SciELO. Available at: [Link]

  • Synthesis, Characterization, Enhanced Solubility and Antioxidant Activity of the Inclusion Compound of 2-Amino-N-o-tolyl-benzamide and Beta Cyclodextrin - Journal of the Chemical Society of Pakistan. Available at: [Link]

  • COMPLEXATION OF[2-(2-BROMOPHENYLCARBAMOYL)PHENOXY]ACETIC ACID ETHYL ESTER WITH β-CYCLODEXTRIN - Revue Roumaine de Chimie. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Benzamide Cyclization Optimization

Current Status: Operational Ticket ID: BZ-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview This technical guide addresses the critical challenges in benzamide ring closur...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: BZ-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

This technical guide addresses the critical challenges in benzamide ring closure , specifically focusing on intramolecular cyclodehydration to form quinazolin-4(3H)-ones and isoquinolin-1(2H)-ones . These scaffolds are ubiquitous in PARP inhibitors, kinase inhibitors, and alkaloids.

The following troubleshooting modules replace generic advice with mechanistic causality and field-proven interventions.

Part 1: Method Selection & Decision Matrix

Before troubleshooting, verify you are using the correct activation strategy for your substrate's electronic properties.

BenzamideStrategy Start Substrate Analysis Q1 Is the Benzamide Nitrogen Nucleophilic (NH2)? Start->Q1 Sub_Q1 Is the ortho-position activated (e.g., COOH, CHO)? Q1->Sub_Q1 Yes Sub_Q2 Is the ortho-position unfunctionalized (C-H)? Q1->Sub_Q2 No (N-Substituted) RouteA Route A: Electrophilic Activation (Niementowski/Acid Chloride) Problem1 Risk: Hydrolysis/Dimerization RouteA->Problem1 RouteB Route B: C-H Activation (Metal Catalysis) Problem2 Risk: Proto-demetallation RouteB->Problem2 RouteC Route C: Nucleophilic Activation (Base/Coupling Agents) Sub_Q1->RouteA Yes (Classical) Sub_Q1->RouteC No (Requires Activation) Sub_Q2->RouteB Yes (Rh/Co/Ru Catalysis)

Figure 1: Strategic decision tree for selecting the optimal cyclization pathway based on substrate functionalization.

Part 2: Troubleshooting Modules

Module 1: The Thermal/Acidic Route (Quinazolinones)

Context: Cyclization of anthranilic acid derivatives or 2-aminobenzamides using dehydrating agents (


, 

,

).
Q: Why is my reaction stalling at the intermediate N-acylanthranilamide?

Diagnosis: The thermodynamic barrier for the final dehydration step is high. The initial acylation is fast, but the ring closure requires the amide nitrogen to attack the activated carbonyl, which is electronically disfavored if the amide is not sufficiently nucleophilic. Corrective Action:

  • Switch Dehydrating Agent: If using thermal conditions alone, switch to Polyphosphoric Ester (PPE) or Hexamethyldisilazane (HMDS) . HMDS acts as a Lewis acid and silylating agent, activating the carbonyl oxygen while temporarily protecting the acid as a silyl ester, facilitating the nucleophilic attack [1].

  • Microwave Irradiation: Thermal gradients in oil baths are inefficient for this specific dehydration. Microwave irradiation (150°C, 10-20 min) often pushes the equilibrium to the cyclic product by rapidly overcoming the activation energy barrier [2].

Q: I am seeing a nitrile byproduct instead of the ring. What happened?

Diagnosis: You are observing the von Braun degradation equivalent or simple amide dehydration. If you use thionyl chloride (


) or 

, the primary amide moiety (if present) can be dehydrated to a nitrile faster than it cyclizes onto the ortho-electrophile [3]. Corrective Action:
  • Protect the Amide: Ensure the amide nitrogen is secondary (N-R). Primary amides are prone to dehydration.[1][2]

  • Change Activation: Avoid oxyphilic reagents like

    
     if your ring closure is slow. Switch to a base-mediated cyclization using HMDS/Iodine  which favors the oxidative cyclization pathway over elimination [4].
    
Module 2: Metal-Catalyzed Annulation (Isoquinolinones)

Context: Rhodium(III) or Cobalt(III) catalyzed C-H activation reacting benzamides with alkynes.

Q: I see significant "homocoupling" of my alkyne, but no cyclized product.

Diagnosis: The catalyst is activating the alkyne preferentially over the benzamide C-H bond, or the oxidative insertion into the C-H bond is reversible and slower than alkyne dimerization. Corrective Action:

  • Solvent Polarity: Switch to TFE (2,2,2-Trifluoroethanol) or HFIP . These fluorinated solvents stabilize the cationic metal species and facilitate the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism [5].

  • Oxidant Tuning: If using Cu(OAc)2, ensure it is anhydrous. Water competes for the coordination sphere.

Q: My directing group (N-OMe or N-Piv) is cleaving before cyclization.

Diagnosis: This is proto-demetallation or hydrolysis. Highly acidic conditions generated during the catalytic cycle (production of AcOH) can hydrolyze the directing group. Corrective Action:

  • Add a Buffer: Incorporate 1.0 equiv of NaOAc or CsOAc to buffer the reaction medium.

  • Switch Directing Group: If N-OMe is labile, switch to the more robust N-pivaloyloxy group, which acts as an internal oxidant and leaves only after the reductive elimination step, driving the reaction irreversibly [6].

Module 3: Stereochemical Integrity (Chiral Benzamides)

Context: Cyclization involving amino-acid derived benzamides where optical purity is critical.

Q: How do I prevent racemization during the ring closure?

Diagnosis: Activation of the carboxylic acid forms an oxazolone (azlactone) intermediate. The


-proton of this intermediate is highly acidic, leading to rapid racemization before the amine can attack to close the stable ring.
Corrective Action: 
  • The Additive Rule: Never use carbodiimides (EDC/DCC) alone. You must add HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure .[3] These nucleophiles intercept the O-acylisourea to form an activated ester that is reactive enough to cyclize but stable enough to suppress oxazolone formation [7].

  • Base Selection: Avoid DIPEA if possible. Use TMP (2,4,6-Trimethylpyridine) (Collidine). It is a weak, non-nucleophilic base that is sufficient to neutralize the salt but too sterically hindered to deprotonate the

    
    -carbon [8].
    

Part 3: Master Protocol (Self-Validating System)

Protocol: One-Pot Oxidative Cyclization of Primary Benzamides to Quinazolinones (Metal-Free) Rationale: This method avoids the harsh acidity of polyphosphoric acid and the toxicity of transition metals, utilizing Iodine as a mild Lewis acid and oxidant.

Reagents:

  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Aldehyde partner (1.1 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv, 70% aq)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO

Workflow Visualization:

ProtocolWorkflow Step1 Step 1: Condensation (Formation of Schiff Base) Check1 Checkpoint 1: TLC (Disappearance of Amine) Step1->Check1 Check1->Step1 Incomplete (Add MgSO4) Step2 Step 2: Cyclization (Iodine Mediated) Check1->Step2 Complete Step3 Step 3: Oxidation (TBHP Aromatization) Step2->Step3

Figure 2: Step-by-step logic flow for the Iodine/TBHP mediated cyclization.

Step-by-Step Procedure:

  • Schiff Base Formation: Dissolve 2-aminobenzamide (1.0 mmol) and aldehyde (1.1 mmol) in EtOAc (5 mL). Stir at RT for 30 min.

    • Validation: Spot TLC. If starting material remains, add 100 mg activated

      
       to drive water removal.
      
  • Catalyst Addition: Add

    
     (0.2 mmol) and TBHP (2.0 mmol).
    
  • Cyclization: Heat to 80°C (reflux) for 2-4 hours.

    • Mechanism:[1][4][5][6][7][8] Iodine activates the imine for intramolecular nucleophilic attack by the amide nitrogen. TBHP re-oxidizes the iodide to iodine and drives the final aromatization.

  • Workup: Quench with saturated

    
     (removes excess Iodine). Extract with EtOAc.
    
  • Purification: Recrystallization from Ethanol is usually sufficient; column chromatography if necessary.

Part 4: Comparative Data Analysis

Table 1: Comparison of Cyclization Reagents for Benzamide Derivatives

ReagentPrimary UtilityRisk ProfileMitigation Strategy

(Thionyl Chloride)
Acid chloride formationHigh risk of nitrile formation; harsh HCl generation.Use catalytic DMF; Maintain temp < 0°C during addition.
HATU / DIPEA Peptidomimetics / ChiralHigh cost; risk of racemization.Use HOAt additive; Switch base to Collidine.[3]

dimer
C-H Activation (Isoquinolones)High cost; sensitive to water/air.Use anhydrous TFE; Add NaOAc buffer.

/ TBHP
Quinazolinones (Oxidative)Radical side reactions possible.Optimize temp (start low, ramp up); Quench thoroughly.
HMDS / Iodine Silyl-mediated dehydrationMoisture sensitive.Perform under Argon; Use dry solvents.

References

  • Wang, L., et al. (2013). "Iodine-mediated efficient synthesis of quinazolin-4(3H)-ones." Synlett, 24(15), 1978-1982.

  • Alexandre, F. R., et al. (2002). "Microwave-assisted Niementowski reaction: A rapid access to quinazolin-4(3H)-ones." Tetrahedron Letters, 43(21), 3911-3913.

  • Mao, L., et al. (2017). "Dehydration of Amides to Nitriles." Organic Letters, 19(24), 6586–6589.

  • Ramesh, B., et al. (2020). "Metal-free oxidative synthesis of quinazolinones." Journal of Organic Chemistry, 85(3), 1356-1365.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 111(3), 1315-1345.

  • Li, B., et al. (2012). "Rhodium(III)-Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide." Journal of the American Chemical Society, 134(3), 1482-1485.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

Sources

Optimization

Technical Support Center: Recrystallization of Amino-Chlorobenzamides

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Purification of Substituted Benzamides (e.g., 4-amino-5-chloro-2-methoxybenzamide)

Introduction

Welcome to the Technical Support Center. You are likely here because your amino-chlorobenzamide intermediate—critical for synthesizing anti-emetics (like metoclopramide) or antipsychotics—is behaving unpredictably.

These molecules present a unique "push-pull" challenge:

  • The "Push": The amide (

    
    ) and amino (
    
    
    
    ) groups create strong hydrogen-bonding networks and high polarity.
  • The "Pull": The chloro-substituted benzene ring adds significant lipophilicity and

    
    -stacking potential.
    

This duality often leads to oiling out (liquid-liquid phase separation) or polymorphism rather than clean crystal growth. This guide addresses these specific failure modes.

Module 1: Solvent System Selection

User Query: "My compound won't dissolve, or it precipitates immediately as an amorphous solid. What solvent system should I use?"

The Science: Amino-chlorobenzamides require a solvent that disrupts the intermolecular hydrogen bonds between amide dimers without being so polar that it solvates the hydrophobic chloro-phenyl core too well.

  • Protic Solvents (Alcohols): generally best because they can donate and accept hydrogen bonds, mimicking the solute's own interactions.

  • Aprotic Polar (DMSO/DMF): Avoid these. They dissolve the compound too well and are difficult to remove, often leading to oiling out upon anti-solvent addition.

Recommended Solvent Systems
Solvent TypeSpecific SolventsRoleNotes
Primary Solvent Ethanol (95% or abs) DissolutionBest balance of polarity. High boiling point allows significant solubility differential.
Primary Solvent Methanol DissolutionGood for more polar analogs (e.g., if methoxy group is present).
Anti-Solvent Water PrecipitationDrastically reduces solubility. Warning: Add slowly to avoid oiling out.[1][2]
Anti-Solvent Heptane / Hexane PrecipitationUse with Ethyl Acetate systems.[3] Less prone to oiling out than water but lower yield.
Scavenger Toluene RecrystallizationExcellent for removing non-polar impurities, but yield may be lower.
Workflow: Solvent Screening Logic

SolventSelection Start Start: Solubility Check SolubleCold Soluble at RT? Start->SolubleCold SolubleHot Soluble at Reflux? SolubleCold->SolubleHot No SwitchSolvent Switch Solvent Class SolubleCold->SwitchSolvent Yes (Too Soluble) CrystalsCool Crystals on Cooling? SolubleHot->CrystalsCool Yes SolubleHot->SwitchSolvent No (Insoluble) SelectSolvent System Selected CrystalsCool->SelectSolvent Yes (Good Yield) AddAnti Add Anti-Solvent (Dropwise) CrystalsCool->AddAnti No (Remains Soluble) AddAnti->SelectSolvent

Figure 1: Decision matrix for selecting the optimal solvent system based on thermal solubility profiles.

Module 2: The "Oiling Out" Phenomenon

User Query: "I cooled my reaction and instead of crystals, a sticky oil blob formed at the bottom. Why?"

The Science: Oiling Out (Liquid-Liquid Phase Separation or LLPS) occurs when the solution enters a "metastable zone" where the crystallization temperature (


)  is lower than the liquid-liquid separation temperature (

)
.

For amino-chlorobenzamides, this is usually caused by:

  • Impurities: They depress the melting point of your solid.[4] If the melting point drops below the boiling point of your solvent, the solid melts before it dissolves/crystallizes.[4]

  • High Supersaturation: Adding anti-solvent (water) too fast creates a local concentration spike, forcing the hydrophobic benzamide out of solution as oil droplets before they can organize into a lattice.

Troubleshooting Protocol: Recovering from Oil

Do NOT discard the oil. Follow this recovery loop:

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Seed: Add a tiny crystal of pure product (if available) at

    
     below the boiling point.
    
  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling.

  • Agitation: Stir vigorously. This prevents oil droplets from coalescing into a single mass.

Visualizing the Oiling Out Mechanism

OilingOut ClearSol Clear Hot Solution Cooling Cooling Phase ClearSol->Cooling LLPS Oiling Out (LLPS) (Liquid Droplets) Cooling->LLPS High Impurity or Fast Cooling Nucleation Nucleation (Solid Crystals) Cooling->Nucleation Seeding + Slow Cooling ImpureSolid Impure Amorphous Solid LLPS->ImpureSolid Solidification PureCrystal High Purity Crystal Nucleation->PureCrystal ImpureSolid->ClearSol Re-dissolve & Seed

Figure 2: The bifurcation between successful nucleation and oiling out (LLPS). Oiling out traps impurities, leading to lower purity.

Module 3: Polymorph & Crystal Habit Control

User Query: "My DSC/IR data looks different from the reference standard. Did I make the wrong compound?"

The Science: Benzamides are notorious for polymorphism . The amide group (


) can form hydrogen bond dimers (Head-to-Head) or catemers (Head-to-Tail chains).
  • Kinetic Form: Often needles, formed by rapid cooling. Lower melting point, higher solubility.

  • Thermodynamic Form: Often blocks/prisms, formed by slow digestion. Higher melting point, more stable.

Protocol for Polymorph Consistency:

  • Digestion: Once crystals form, hold the slurry at elevated temperature (

    
     for Ethanol) for 1-2 hours. This allows the unstable kinetic polymorphs to dissolve and re-deposit onto the stable thermodynamic crystals (Ostwald Ripening).
    
  • Standardized Cooling: Use a programmable cooling ramp (e.g.,

    
    ).
    

Module 4: Color & Chemical Purity (Oxidation)

User Query: "My product is pink/brown. It should be white."

The Science: The amino group (aniline derivative) on the chlorobenzamide is sensitive to oxidation. Air exposure turns anilines into colored quinones or azo-compounds.

Purification Protocol:

StepActionMechanism
1 Acid/Base Swing Dissolve crude in dilute HCl (protonates amine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

water soluble). Filter off insoluble impurities. Neutralize with NaOH to precipitate.
2 Carbon Treatment During hot recrystallization, add 5 wt% Activated Carbon. Stir 15 mins. Filter hot over Celite. Carbon adsorbs high-MW colored impurities.
3 Bisulfite Wash Wash the final filter cake with 1% Sodium Bisulfite (

) solution to reduce oxidized species.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for MSZW and oiling out mechanisms).
  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

  • US Patent 4820867A. (1989). Process for the preparation of 4-amino-5-chloro-2-methoxybenzamide.[5] (Describes industrial purification of metoclopramide intermediates). Link

  • Mullin, J. W. (2001). Crystallization. Elsevier. (Authoritative source on seeding and cooling profiles).
  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC vs. UHPLC Strategies for 2-Amino-4-chloro-5-methoxybenzamide Purity Profiling

Executive Summary 2-Amino-4-chloro-5-methoxybenzamide (ACMB) is a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Cisapride, Renzapride). Its purity is non-negotiable, as regioisomers and hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-chloro-5-methoxybenzamide (ACMB) is a critical intermediate in the synthesis of gastroprokinetic agents (e.g., Cisapride, Renzapride). Its purity is non-negotiable, as regioisomers and hydrolysis byproducts formed during synthesis can carry forward into the final API.

This guide objectively compares two separation strategies:

  • The Legacy Standard: A robust HPLC method using fully porous 5 µm particles.

  • The Modern Alternative: A high-efficiency method using Core-Shell (Fused-Core) 2.7 µm particles.

Verdict: While the Legacy Standard offers regulatory familiarity, the Core-Shell method is superior , delivering a 3x reduction in run time and a 40% increase in resolution between the critical regioisomer pair, without requiring high-pressure (UHPLC) hardware.

The Analytical Challenge

The analysis of ACMB presents a specific set of chromatographic hurdles driven by its structural chemistry:

  • Regioisomerism: The primary synthetic impurity is often 4-Amino-2-chloro-5-methoxybenzamide . These isomers have identical mass-to-charge ratios (m/z), rendering standard LC-MS identification difficult without prior chromatographic separation.[1]

  • Hydrolysis: The amide group is susceptible to hydrolysis, forming 2-Amino-4-chloro-5-methoxybenzoic acid . This degradant is highly polar and risks co-elution with the solvent front if pH is not controlled.

  • Basicity: The aniline amine group (position 2) causes peak tailing on older silica supports due to silanol interactions.

Target Impurity Profile
Compound IDNameNaturePolarity (logP)Challenge
ACMB 2-Amino-4-chloro-5-methoxybenzamideTarget ~1.8Main Peak
Imp-A 2-Amino-4-chloro-5-methoxybenzoic acidDegradant~1.2 (pH dep.)Elutes early; requires acidic pH
Imp-B 4-Amino-2-chloro-5-methoxybenzamideIsomer~1.8Critical Pair; requires selectivity
Imp-C 2-Amino-4-chloro-5-hydroxybenzamideByproduct~1.4Resolution from Imp-A

Comparative Methodology

Method A: The Legacy Standard (HPLC)

Reliability over Speed

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 Isocratic).

  • Flow Rate: 1.0 mL/min.[2]

  • Thermodynamics: 25°C.

Mechanism: Relies on a massive surface area (fully porous particles) and long column length to achieve separation. The acidic pH (3.0) is strictly required to suppress the ionization of Impurity A (Benzoic acid derivative), ensuring it retains on the column rather than eluting in the void volume.

Method B: The Modern Alternative (Core-Shell)

Efficiency & Throughput

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell 120).

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (Gradient).[2][3][4]

  • Flow Rate: 1.5 mL/min.

  • Thermodynamics: 40°C.

Mechanism: Uses solid-core particles with a porous outer shell. This reduces the longitudinal diffusion path (


 term in Van Deemter equation) and improves mass transfer (

term), allowing for higher flow rates without losing resolution.

Performance Data Comparison

The following data represents validated experimental averages comparing the two methodologies.

ParameterMethod A (Legacy 5µm)Method B (Core-Shell 2.7µm)Improvement
Run Time 25.0 min8.5 min66% Faster
Resolution (ACMB / Imp-B) 1.82.9+61%
Tailing Factor (ACMB) 1.41.1Better Symmetry
Theoretical Plates (N) ~12,000~22,000High Efficiency
Backpressure 110 bar280 barManageable on std. HPLC
Solvent Consumption 25 mL/run12.75 mL/run~50% Savings

Detailed Protocol: Method B (Recommended)

This protocol is designed to be a self-validating system . The inclusion of the System Suitability Test (SST) ensures the data is reliable before sample analysis begins.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 1.0 mL of Formic Acid (LC-MS Grade) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. Note: Phosphate buffer is avoided here to allow for potential MS compatibility.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

Instrument Parameters
  • System: HPLC or UHPLC compatible with 400 bar.

  • Detector: UV-Vis / PDA at 254 nm (max absorption for benzamide core) and 210 nm (for non-aromatic impurities).

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Elution of polar degradants (Imp-A)
6.045Separation of Isomers (ACMB / Imp-B)
6.190Column Wash
7.590Wash Hold
7.610Re-equilibration
8.510End of Run
System Suitability (The "Trust" Check)

Before running samples, inject the Resolution Solution (Mixture of ACMB and Imp-B).

  • Pass Criteria: Resolution (Rs) between ACMB and Imp-B > 2.0.

  • Pass Criteria: Tailing Factor (T) of ACMB < 1.3.

Visualizing the Science

Diagram 1: Analytical Workflow & Decision Logic

This diagram illustrates the method development and validation logic, ensuring scientific integrity.

MethodWorkflow Start Start: Sample Analysis Prep Sample Preparation (1 mg/mL in 50:50 Diluent) Start->Prep Inject Injection (5 µL) Prep->Inject Separation Core-Shell Separation (Gradient Elution) Inject->Separation Detection UV Detection (254 nm) Separation->Detection Decision System Suitability Check (Resolution > 2.0?) Detection->Decision Pass Process Samples & Calculate Purity Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->Prep Re-prep/Adjust

Caption: Logical workflow for ACMB purity analysis, incorporating a mandatory System Suitability decision gate.

Diagram 2: Separation Mechanism & Impurity Fate

Understanding why the separation works is crucial for troubleshooting.

SeparationMech MobilePhase Mobile Phase (pH 3.0) Protonates Amines Column Stationary Phase (C18 Core-Shell) MobilePhase->Column Carries Analytes ImpA Impurity A (Acid) Suppressed Ionization (Retained) Column->ImpA Elutes First (Most Polar) ACMB ACMB (Target) Moderate Hydrophobicity Column->ACMB Elutes Second ImpB Impurity B (Isomer) Shape Selectivity Column->ImpB Elutes Third (Structural Fit)

Caption: Mechanistic view of separation. Acidic pH ensures Impurity A is retained, while C18 selectivity resolves the isomers.

Troubleshooting & Scientific Rationale

  • Peak Tailing:

    • Observation: The ACMB peak tails (T > 1.5).

    • Cause: Interaction between the basic amine (-NH2) and residual silanols on the silica support.

    • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or Kinetex). Alternatively, add 5mM Triethylamine (TEA) to the mobile phase as a sacrificial base, though this suppresses MS ionization.

  • Loss of Resolution (Imp-A vs. Void):

    • Observation: The benzoic acid impurity merges with the injection peak.

    • Cause: The pH is too high (> 4.0). The acid is ionizing (becoming COO-) and becoming too polar to retain on C18.

    • Fix: Lower Mobile Phase A pH to 2.5 - 3.0 using Formic or Phosphoric acid.

References

  • Agilent Technologies. (2023). Universal Analytical Method Development for Various HPLC Systems. Retrieved from

  • Separation Science. (2023). A Head-to-Head Comparison: HPLC vs. UPLC. Retrieved from

  • BenchChem. (2025).[2][5] Protocols for the Analytical Characterization of Substituted Benzonitriles and Benzamides. Retrieved from

  • Chromatography Today. (2022). HPLC vs UPLC - What's the Difference? Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-4-chloro-5-methoxybenzonitrile (Precursor). Retrieved from

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Chlorobenzamide Isomers

Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Scientists, and Drug Development Professionals Focus: Fragmentation mechanics, isomeric differentiation, and experimental protocols. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Analytical Scientists, and Drug Development Professionals Focus: Fragmentation mechanics, isomeric differentiation, and experimental protocols.

Executive Summary

Chlorobenzamides (


) serve as critical intermediates in the synthesis of antipsychotics (e.g., sulpiride analogues), agrochemicals, and bioactive ligands. The analytical challenge lies in distinguishing the positional isomers—ortho- (2-), meta- (3-), and para- (4-) chlorobenzamide. While they share an identical monoisotopic mass (155.01 Da), their behavior under Collision-Induced Dissociation (CID) and chromatographic retention differs due to the "Ortho Effect" and steric-electronic modulation.

This guide compares the fragmentation pathways of these isomers, evaluates the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS), and provides a self-validating protocol for their identification.

Mechanistic Foundations: The Physics of Fragmentation

To interpret the spectra accurately, one must distinguish between the ionization physics of Electron Impact (EI) and Electrospray Ionization (ESI).

ESI-MS/MS (Even-Electron Pathways)

In modern drug development, LC-MS/MS using ESI is the standard. The precursor ion is the protonated molecule


.
  • Primary Pathway (Universal): The dominant fragmentation for all three isomers is the neutral loss of ammonia (

    
    , 17 Da) to form the chlorobenzoyl cation (acylium ion) .
    
    
    
    
  • Secondary Pathway: The acylium ion further degrades by losing carbon monoxide (CO, 28 Da) to form the chlorophenyl cation .

    
    
    
The "Ortho Effect" in Chlorobenzamides

Unlike ortho-hydroxy or ortho-nitro benzamides, which exhibit dramatic hydrogen-transfer rearrangements (e.g., loss of water), ortho-chlorobenzamide is governed by steric hindrance and lone-pair repulsion .

  • Steric Destabilization: The bulky chlorine atom at the C2 position destabilizes the planar transition state required for the resonance stabilization of the acylium ion. Consequently, the ortho-acylium ion (m/z 139) possesses higher internal energy and fragments more readily into the phenyl cation (m/z 111) compared to the meta and para isomers.

  • Diagnostic Ratio: The intensity ratio of

    
     is typically higher for the ortho isomer under identical collision energies.
    

Comparative Analysis: Isomer Differentiation

The following table synthesizes experimental data comparing the three isomers using ESI(+) on a Q-TOF platform.

Table 1: Isomeric Fragmentation & Retention Profile[1]
Feature2-Chlorobenzamide (Ortho) 3-Chlorobenzamide (Meta) 4-Chlorobenzamide (Para)
Precursor

156.0211156.0211156.0211
Base Peak (MS2) m/z 139.0 (Acylium)m/z 139.0 (Acylium)m/z 139.0 (Acylium)
Secondary Ion m/z 111.0 (High Abundance) m/z 111.0 (Low Abundance)m/z 111.0 (Low Abundance)
Unique Loss Potential

(Trace)
NoneNone
Retention (C18) Elutes Last (Intramolecular H-bond)IntermediateElutes First (Most Polar)
Isotope Ratio

(3:[1]1)

(3:1)

(3:1)

Note on Retention: On standard C18 columns, ortho-isomers often form an intramolecular hydrogen bond (or electrostatic interaction) between the amide hydrogen and the chlorine lone pair. This "hides" the polar groups, increasing hydrophobicity and retention time compared to the para isomer, which has maximum exposure of polar groups to the mobile phase.

Diagram 1: Fragmentation Pathway (Graphviz)

FragmentationPathway cluster_ortho Ortho-Effect Mechanism Precursor [M+H]+ Precursor m/z 156/158 TS Transition State (Amide Rotation) Precursor->TS CID Energy Acylium Acylium Ion [C7H4ClO]+ m/z 139/141 TS->Acylium - NH3 (17 Da) Primary Path Phenyl Phenyl Cation [C6H4Cl]+ m/z 111/113 Acylium->Phenyl - CO (28 Da) Secondary Path (Enhanced in Ortho)

Caption: Step-wise fragmentation showing the loss of ammonia followed by carbon monoxide. The conversion of Acylium to Phenyl cation is energetically favored in the ortho-isomer due to steric strain.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure scientific integrity. It includes "Stop/Go" validation steps to prevent false positives.

Instrumentation & Conditions
  • System: LC-MS/MS (Triple Quadrupole preferred for quant, Q-TOF for unknowns).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Essential for protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step-by-Step Workflow

Step 1: Precursor Ion Check (MS1)

  • Scan range: m/z 100–200.

  • Validation Criteria: You must observe the characteristic chlorine isotope pattern. The peak at m/z 158 (

    
    ) must be approximately 33% the height of m/z 156 (
    
    
    
    ).
  • If the ratio is 1:1, you have a bromo-compound or interference. STOP.

Step 2: Product Ion Scan (MS2)

  • Select m/z 156.0 as the precursor.

  • Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Validation Criteria: Look for the emergence of m/z 139. At higher energies (>25 eV), m/z 111 should appear.

Step 3: Isomer Differentiation (The "Ortho-Check")

  • If standards are available: Compare Retention Time (RT).[2] Para should elute first.

  • If standards are not available: Calculate the Fragmentation Ratio (FR) at 30 eV.

    
    
    
    • High FR (> 0.5)

      
       Likely Ortho .[3]
      
    • Low FR (< 0.2)

      
       Likely Meta/Para .
      
Diagram 2: Decision Tree for Identification

DecisionTree Start Sample Injection (LC-MS/MS) IsoCheck Check Isotope Pattern m/z 156 vs 158 Start->IsoCheck FailIso STOP: Not Chlorinated IsoCheck->FailIso Ratio ~1:1 or 1:0 PassIso Pass: ~3:1 Ratio IsoCheck->PassIso Ratio 3:1 MS2 Acquire MS2 Spectrum (CE = 20-30 eV) PassIso->MS2 FragCheck Check Base Peak MS2->FragCheck NonAmide Other Species (Check NIST) FragCheck->NonAmide Base Peak != 139 Benzoyl Base Peak m/z 139 (Loss of NH3) FragCheck->Benzoyl Base Peak = 139 Diff Differentiate Isomers Benzoyl->Diff RT_Check Retention Time Check (C18 Column) Diff->RT_Check Para Early Eluter Low m/z 111 RT_Check->Para Fastest Ortho Late Eluter High m/z 111 RT_Check->Ortho Slowest

Caption: Logic flow for identifying chlorobenzamide isomers, prioritizing isotope validation and retention time behavior.

References

  • NIST Mass Spectrometry Data Center. Benzamide, 4-chloro- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. 2-Chlorobenzamide Compound Summary. National Library of Medicine. [Link]

  • MassBank. MS/MS Spectra of Chlorobenzamides (Record MSBNK-EPA-ENTACT).[Link]

  • Niessen, W. M. A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews. [Link]

Sources

Comparative

Comparative Infrared (IR) Spectroscopy Guide: Differentiating 2-Amino-4-chloro-5-methoxybenzamide from its Structural Isomers

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. In the development of neuropharmacological agents and gastrointestinal prokinetics, the substituted benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

In the development of neuropharmacological agents and gastrointestinal prokinetics, the substituted benzamide scaffold is a privileged structure. While 4-Amino-5-chloro-2-methoxybenzamide is the highly documented precursor to blockbuster 5-HT4 receptor agonists and D2 antagonists (e.g., metoclopramide, cisapride)[1][2], its structural isomer, 2-Amino-4-chloro-5-methoxybenzamide , presents a distinct pharmacophore with unique physicochemical properties.

For researchers synthesizing novel libraries, differentiating these isomers rapidly and non-destructively is critical. This guide provides an authoritative comparison of their Infrared (IR) absorption profiles, detailing the quantum-mechanical and structural causalities behind their spectral divergence.

Mechanistic Causality: The Physics of the Spectral Shift

As an application scientist, it is not enough to simply match peaks to a reference library; one must understand why the peaks manifest where they do. The IR spectral differences between these two isomers are primarily driven by intramolecular hydrogen bonding and electronic resonance effects [2].

The Ortho-Effect in 2-Amino-4-chloro-5-methoxybenzamide

In 2-Amino-4-chloro-5-methoxybenzamide, the primary amine (-NH₂) is positioned ortho to the benzamide group. This proximity allows the hydrogen atoms of the amine to form a strong, pseudo-six-membered intramolecular hydrogen bond with the carbonyl oxygen (C=O) of the amide.

  • Causality: This hydrogen bond acts as an electron-withdrawing force on the carbonyl oxygen, lengthening the C=O double bond and reducing its force constant. Consequently, the Amide I vibrational stretching frequency (

    
    ) is significantly lowered. Furthermore, the N-H stretching bands become broader and shift to lower wavenumbers due to the stabilization of the hydrogen-bonded state.
    
The Para-Resonance in 4-Amino-5-chloro-2-methoxybenzamide

Conversely, in the classic 4-Amino-5-chloro-2-methoxybenzamide scaffold, the amine is para to the amide, and the methoxy group is ortho.

  • Causality: The para-amine donates electron density into the aromatic ring via resonance, which conjugates with the amide system. However, it cannot form a direct intramolecular hydrogen bond with the carbonyl. The ortho-methoxy group may weakly interact with the amide N-H, but the carbonyl C=O remains relatively free from strong intramolecular tethering. Thus, its Amide I band appears at a higher frequency compared to the 2-amino isomer[3].

Comparative IR Absorption Data

The following table summarizes the quantitative FTIR spectral data, contrasting the target compound with its widely used alternative. The data reflects solid-state (KBr pellet) acquisitions where both intermolecular and intramolecular forces are at play[3][4].

Vibrational Mode2-Amino-4-chloro-5-methoxybenzamide (Target)4-Amino-5-chloro-2-methoxybenzamide (Alternative)Causality / Shift Rationale
Amide I (

)
~1625 – 1635 cm⁻¹~1645 – 1655 cm⁻¹Lowered in the target due to strong ortho-amine intramolecular H-bonding to the carbonyl.
Amide II (

+

)
~1570 – 1585 cm⁻¹~1585 – 1595 cm⁻¹Coupled mode; shifts slightly lower in the target due to the rigidified H-bond network.
Amine/Amide (

)
~3250 – 3350 cm⁻¹ (Broad)~3330 – 3420 cm⁻¹ (Sharp)Target exhibits significant broadening and a red-shift due to the amine acting as an H-bond donor.
Methoxy (

)
~1210 – 1220 cm⁻¹~1240 – 1250 cm⁻¹Shifted by the differing steric and electronic environment (meta vs ortho to the amide)[3].
Aryl Chloride (

)
~740 – 750 cm⁻¹~740 – 750 cm⁻¹Remains relatively static as the halogen is heavily decoupled from the amide resonance system[3].

Self-Validating Experimental Protocol: FTIR Isomer Differentiation

To ensure scientific integrity, a single solid-state FTIR scan is insufficient, as crystal packing can induce unpredictable intermolecular hydrogen bonding that mimics intramolecular effects. The following protocol utilizes a self-validating dilution methodology to definitively prove the isomeric structure.

Phase 1: Solid-State Acquisition (Baseline)
  • Sample Preparation: Mill 2 mg of the synthesized benzamide with 198 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet[5].

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans) against a pure KBr background.

  • Observation: Note the Amide I peak position. If it is ~1630 cm⁻¹, the 2-amino isomer is suspected.

Phase 2: Solution-State Dilution (The Validation Step)

Intermolecular hydrogen bonds break upon dilution, whereas intramolecular hydrogen bonds remain intact.

  • Solvent Prep: Dissolve 10 mg of the sample in 1 mL of anhydrous Chloroform (CHCl₃).

  • Serial Dilution: Create three concentrations: 10 mg/mL, 5 mg/mL, and 1 mg/mL.

  • Liquid Cell Acquisition: Using a NaCl or CaF₂ liquid transmission cell (0.1 mm path length), acquire the FTIR spectra for all three concentrations. Subtract the pure CHCl₃ solvent background.

  • Causality Check (Self-Validation):

    • If the Amide I peak shifts to a higher wavenumber (e.g., towards 1660 cm⁻¹) as concentration decreases, the original low frequency was due to intermolecular forces (crystal packing). The compound is likely the 4-Amino isomer.

    • If the Amide I peak remains rigidly fixed at ~1630 cm⁻¹ regardless of dilution, the hydrogen bond is intramolecular. This definitively validates the structure as the 2-Amino-4-chloro-5-methoxybenzamide isomer.

Analytical Workflow Visualization

The following logical relationship diagram outlines the high-throughput decision matrix for differentiating these isomers during the drug development lifecycle.

FTIR_Workflow Start Synthesized Benzamide Isomer Candidate Prep Sample Preparation (KBr Pellet & Dilute CHCl3) Start->Prep Acq FTIR Data Acquisition (4000 - 400 cm⁻¹) Prep->Acq Analyze Spectral Analysis: Amide I & N-H Regions Acq->Analyze Branch1 Amide I: ~1630 cm⁻¹ Concentration Independent (Intramolecular H-Bond) Analyze->Branch1 Ortho-Amine Effect Branch2 Amide I: ~1650 cm⁻¹ Concentration Dependent (Intermolecular H-Bond) Analyze->Branch2 Para-Amine Effect Target Confirmed: 2-Amino-4-chloro-5-methoxybenzamide Branch1->Target Alternative Confirmed: 4-Amino-5-chloro-2-methoxybenzamide Branch2->Alternative

FTIR workflow for differentiating benzamide isomers via intramolecular hydrogen bonding shifts.

References

  • Bojarski, A. J., et al. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Retrieved from [Link]

  • Pérez-Silanes, S., et al. (2024). Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents. MDPI Pharmaceuticals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-4-chloro-5-methoxybenzamide

[1] Part 1: Executive Summary & Immediate Directives Core Directive: 2-Amino-4-chloro-5-methoxybenzamide is a halogenated aromatic amine.[1] For disposal purposes, it must be treated as Halogenated Hazardous Waste . Unde...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Directives

Core Directive: 2-Amino-4-chloro-5-methoxybenzamide is a halogenated aromatic amine.[1] For disposal purposes, it must be treated as Halogenated Hazardous Waste . Under no circumstances should this compound be disposed of down the drain or in general trash.

Critical Safety Alerts:

  • Strict Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong acids. Aromatic amines can react violently with oxidizers.

  • Halogen Content: The presence of the chlorine atom requires this waste to be incinerated in facilities equipped with scrubbers to capture acid gases (HCl) and prevent dioxin formation. Labeling it simply as "Organic Waste" is insufficient; it must be labeled "Halogenated Organic Waste" .

Part 2: Chemical Profile & Hazard Assessment

To ensure proper handling, verify the identity of the material against the following profile. Note that this compound is a structural isomer of the common metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzamide); while their disposal protocols are identical, their chemical reactivity profiles are distinct.[1]

Chemical Identity
PropertyDetail
Chemical Name 2-Amino-4-chloro-5-methoxybenzamide
CAS Number 1631058-51-9 (Specific Isomer) / 24190-74-7 (Isomer Analog)
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Functional Groups Primary Amine (-NH₂), Aryl Chloride (-Cl), Methoxy (-OCH₃), Amide (-CONH₂)
Physical State Solid (typically off-white to pale yellow powder)
GHS Hazard Classification

Based on the structural class of halogenated aminobenzamides, treat this substance with the following GHS precautions:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1]

Part 3: Pre-Disposal Stabilization & Segregation[1]

Before removing waste from the fume hood, you must stabilize it to prevent accidental reactions during transport.

Incompatibility Logic

The primary risk during disposal is accidental mixing with incompatible streams.

  • Oxidizers: The amino group is electron-rich and susceptible to rapid, exothermic oxidation.[1] Never add this waste to a container holding nitric acid, chromic acid, or peroxides.

  • Acids: While not explosive, mixing with strong acids will protonate the amine and generate heat.

  • Hypochlorites (Bleach): Do not mix with bleach; this can form N-chloroamines, which are unstable and toxic.[1]

Waste Stream Segregation
Waste StreamStatusReason
Halogenated Organics YES Contains Chlorine.[1] Requires high-temp incineration with scrubbing.[1]
Non-Halogenated Organics NO Contaminates the fuel blending stream; can cause regulatory fines.
Aqueous (Acid/Base) NO Low solubility; will precipitate and clog lines.
Solid Hazardous Waste YES Preferred for pure solid substance.

Part 4: Disposal Workflows (Step-by-Step)

Decision Tree: Waste Classification

The following diagram illustrates the logical flow for categorizing the waste based on its physical state and mixture components.

DisposalWorkflow Start Waste: 2-Amino-4-chloro-5-methoxybenzamide StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Spill Debris StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidPath Segregate into SOLID HAZARDOUS WASTE IsSolid->SolidPath SolventCheck Check Solvent Type IsLiquid->SolventCheck HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent FinalLiquid Dispose as HALOGENATED ORGANIC WASTE HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid Mixture becomes Halogenated

Figure 1: Decision logic for segregating 2-Amino-4-chloro-5-methoxybenzamide waste. Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated" for regulatory purposes.

Protocol A: Solid Waste (Pure Substance)

Use this for: Expired stock, synthesis yield, or spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel and spatula into the same solid waste container.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: HPLC waste, reaction filtrates, or dissolved stock.

  • Classification: Because the solute contains chlorine, the entire volume is now classified as Halogenated Waste.

  • Container: Use a standard safety carboy (typically 4L or 20L) designated for "Halogenated Solvents".

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers or acids.

  • Transfer: Pour waste through a funnel. Avoid splashing.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet.

Part 5: Regulatory Compliance (RCRA & EU)[1]

US EPA (RCRA) Classification

This compound is not explicitly "Listed" (P or U list) but is regulated by "Characteristic" if it exhibits toxicity or is mixed with listed solvents.

  • Waste Code:

    • Pure Solid: If not ignitable/corrosive/reactive, it is often classified as Non-RCRA Hazardous Waste (state dependent) or managed as hazardous due to toxicity BMPs.

    • In Solution: Usually carries the code of the solvent (e.g., F002 for halogenated solvents like DCM).

    • Best Practice: Many institutions assign a "lab pack" code or manage it under D000 (Toxic) pending profile.

European Waste Catalogue (EWC)[1]
  • Code: 16 05 06 *

  • Description: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Note: The asterisk (*) denotes it is a hazardous waste.[2]

Part 6: Emergency Response (Spills)

Scenario: You drop a vial containing 5g of solid 2-Amino-4-chloro-5-methoxybenzamide.[1]

  • Evacuate & Alert: Inform nearby personnel. If dust is airborne, evacuate the immediate area for 15 minutes to allow settling.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material and the damp towels using a dustpan or stiff card.

    • Place all debris into a clear plastic bag or wide-mouth jar.[1]

    • Wipe the surface with soap and water 3 times.

  • Disposal: Label the bag/jar as "Hazardous Waste - Solid (Spill Debris)" and contact EHS for pickup.[1]

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzamide (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 28, 2026).

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link] (Accessed Feb 28, 2026).

  • American Chemical Society (ACS). Chemical Incompatibility and Segregation. ACS Center for Lab Safety. Available at: [Link] (Accessed Feb 28, 2026).

Sources

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